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D-erythro-sphinganine-d7

Cat. No.: B3026195
M. Wt: 308.6 g/mol
InChI Key: OTKJDMGTUTTYMP-GEZFCKIXSA-N
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Description

Sphinganine-d7 (d18:0) is intended for use as an internal standard for the quantification of sphinganine (d18:0) by GC- or LC-MS. Sphinganine (d18:0) is a precursor to ceramide and sphingosine as well as a substrate of sphingosine kinases, which generate sphinganine-1-phosphate. Sphinganine (d18:0) levels increase significantly in response to certain mycotoxins, including fumonisins, as well as in some cancers.>Sphinganine-d7 is a deuterated derivative of sphinganine. Sphinganine, also called as dihydrosphingosine is a derivative of sphingosine. Sphinganines are produced in endoplasmic reticulum, by decarboxylating condensation of palmitoyl-CoA and serine.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H39NO2 B3026195 D-erythro-sphinganine-d7

Properties

IUPAC Name

(2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuteriooctadecane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18+/m0/s1/i1D3,2D2,3D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKJDMGTUTTYMP-GEZFCKIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC[C@H]([C@H](CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

D-erythro-Sphinganine-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Isotope-Labeled Sphingolipid for Researchers, Scientists, and Drug Development Professionals.

D-erythro-sphinganine-d7 is a deuterated analog of sphinganine, a critical intermediate in the de novo biosynthesis of sphingolipids. Its primary application in research and drug development lies in its use as an internal standard for the accurate quantification of its non-labeled counterpart, sphinganine, by mass spectrometry. This guide provides a comprehensive overview of this compound, including its chemical properties, its role in the context of sphingolipid metabolism, and detailed methodologies for its use in quantitative analysis.

Core Properties and Specifications

This compound is specifically designed for use in isotope dilution mass spectrometry, a powerful technique for quantitative analysis. The seven deuterium atoms introduce a known mass shift, allowing for its clear distinction from the endogenous, non-labeled sphinganine, while maintaining nearly identical chemical and physical properties. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, leading to reliable and accurate quantification.

Chemical and Physical Data
PropertyValueSource
Synonyms Dihydrosphingosine-d7, D-erythro-Dihydrosphingosine-d7, Sphinganine-d7[1]
CAS Number 1246304-35-7[1][2]
Molecular Formula C₁₈H₃₂D₇NO₂[1][2]
Formula Weight 308.551 g/mol
Exact Mass 308.342 Da
Purity ≥99% deuterated forms (d₁-d₇)
Storage Temperature -20°C
Stability ≥ 4 years
Solubility
SolventConcentration
DMF 10 mg/mL
DMSO 2 mg/mL
Ethanol Miscible

Table compiled from information available from Cayman Chemical.

Role in Sphingolipid Metabolism

Sphinganine is a pivotal molecule in the de novo synthesis of all sphingolipids. This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. The resulting product is then reduced to form sphinganine. Sphinganine is subsequently acylated to form dihydroceramides, which are then desaturated to produce ceramides, the central hub of sphingolipid metabolism. From ceramide, a diverse array of complex sphingolipids are synthesized, including sphingomyelin, glucosylceramide, and galactosylceramide.

The accurate measurement of sphinganine levels is crucial for studying the regulation of sphingolipid metabolism and its dysregulation in various diseases, including cancer and metabolic disorders.

Sphingolipid_Metabolism De Novo Sphingolipid Biosynthesis Pathway Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glucosylceramide) Ceramide->ComplexSphingolipids

De Novo Sphingolipid Biosynthesis Pathway

Experimental Protocols: Quantification of Sphinganine using this compound by LC-MS/MS

The following is a representative protocol for the quantification of sphinganine in biological samples, such as plasma or cell lysates, using this compound as an internal standard. This protocol is a synthesis of methodologies described in the scientific literature.

Sample Preparation and Lipid Extraction
  • Sample Collection: For cellular analysis, typically 1 x 10⁶ cells are sufficient. For plasma or tissue homogenates, 1-10 µL or 1-10 mg, respectively, can be used.

  • Internal Standard Spiking: To each sample, add a known amount of this compound (e.g., 20 pmol) from a stock solution. The use of a deuterated standard is considered the best choice for LC-MS/MS analysis of endogenous molecules.

  • Lipid Extraction: A common method is a one-phase extraction using a mixture of methanol and dichloromethane.

    • To the sample, add 950 µL of a dichloromethane:methanol (1:1, v/v) solution containing 0.5% diethylamine.

    • Vortex the mixture thoroughly.

    • For plasma samples, a single-phase butanol extraction has shown good recovery for sphingosine and sphinganine.

  • Phase Separation and Collection: Centrifuge the samples to pellet any insoluble material. Transfer the supernatant (the lipid-containing phase) to a clean tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used for the separation of sphingolipids.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in acetonitrile/water (20:80, v/v).

    • Mobile Phase B: 0.1% formic acid in acetonitrile/2-propanol (20:80, v/v).

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipids. A total run time of around 5-10 minutes is common.

  • Flow Rate: A flow rate of 0.4 mL/min is often used.

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 50°C.

Tandem Mass Spectrometry (MS/MS)
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used for the detection of sphinganine and its deuterated standard.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

  • MRM Transitions:

    • Sphinganine (d18:0): The (M+H)⁺ ion of sphinganine fragments via single and double dehydration. A common transition to monitor is m/z 302.3 → 284.3.

    • This compound (d18:0-d7): The corresponding transition for the deuterated standard would be m/z 309.3 → 291.3.

  • Data Analysis: The peak areas of the MRM transitions for both endogenous sphinganine and the this compound internal standard are integrated. The concentration of sphinganine in the sample is calculated by comparing the ratio of the peak area of the analyte to that of the internal standard against a calibration curve prepared with known concentrations of non-labeled sphinganine and a fixed concentration of the internal standard.

Experimental_Workflow Quantitative Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Cells, etc.) Spike Spike with This compound Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection - MRM) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/ Internal Standard Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Workflow for Sphinganine Quantification

Conclusion

This compound is an indispensable tool for researchers investigating the intricate roles of sphingolipids in health and disease. Its use as an internal standard in LC-MS/MS-based methods allows for the precise and accurate quantification of sphinganine, providing valuable insights into the dynamics of sphingolipid metabolism. The methodologies outlined in this guide offer a robust framework for the application of this essential research compound.

References

D-erythro-Sphinganine-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic context of D-erythro-sphinganine-d7. This deuterated sphingolipid analog is a critical tool in the field of lipidomics, particularly for the accurate quantification of its non-deuterated counterpart, sphinganine, a key intermediate in the sphingolipid metabolic pathway.

Core Chemical and Physical Properties

This compound, also known as dihydrosphingosine-d7, is a saturated sphingoid base where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analyses.

PropertyValue
Chemical Name (2S,3R)-2-aminooctadecane-1,3-diol-16,16,17,17,18,18,18-d7
Synonyms Dihydrosphingosine-d7, D-erythro-Dihydrosphingosine-d7, Sphinganine-d7
CAS Number 1246304-35-7[1]
Molecular Formula C₁₈H₃₂D₇NO₂[1]
Formula Weight 308.6 g/mol [1]
Physical State Crystalline solid[1]
Purity ≥99% deuterated forms (d₁-d₇)[1]
Storage Temperature -20°C
Stability ≥ 4 years at -20°C

Solubility Data

SolventSolubility
DMF 10 mg/mL
DMSO 2 mg/mL
Ethanol Miscible

Experimental Applications and Protocols

The primary application of this compound is as an internal standard for the accurate quantification of endogenous sphinganine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the endogenous analyte, ensuring similar extraction efficiency and ionization response, while its increased mass allows for clear differentiation in the mass spectrometer.

Detailed Experimental Protocol: Quantification of Sphinganine in Biological Samples using LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of sphinganine from cell cultures or tissue homogenates.

1. Sample Preparation and Internal Standard Spiking:

  • Homogenize cells or tissues in a suitable buffer (e.g., PBS).

  • Determine the protein concentration of the homogenate for normalization.

  • To a known amount of homogenate (e.g., 100 µg of protein), add a precise amount of this compound as an internal standard. The amount should be in the linear range of the instrument and ideally close to the expected endogenous concentration of sphinganine.

2. Lipid Extraction (Bligh & Dyer Method):

  • To the sample containing the internal standard, add a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex thoroughly to ensure a single-phase mixture.

  • Add chloroform and water to induce phase separation.

  • Centrifuge to pellet the protein precipitate and separate the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the extracted lipids under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).

  • Inject the sample into an LC system coupled to a tandem mass spectrometer.

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of two mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile/isopropanol with 0.1% formic acid) to separate sphinganine from other lipids.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous sphinganine and the this compound internal standard.

    • Example Transitions (will vary by instrument):

      • Sphinganine (d18:0): m/z 302.3 → m/z 284.3

      • This compound: m/z 309.3 → m/z 291.3

4. Data Analysis:

  • Integrate the peak areas for both the endogenous sphinganine and the this compound internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Quantify the amount of endogenous sphinganine by comparing this ratio to a standard curve generated with known amounts of non-deuterated sphinganine.

G Experimental Workflow for Sphinganine Quantification cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Homogenization Homogenization Sample->Homogenization Spiking Spike with This compound Homogenization->Spiking Extraction Bligh & Dyer Extraction (Chloroform/Methanol/Water) Spiking->Extraction Drying Dry Down Extraction->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LC_MS LC-MS/MS Analysis (C18 column, ESI+) Reconstitution->LC_MS Integration Peak Integration LC_MS->Integration Quantification Quantification vs. Standard Curve Integration->Quantification

Caption: Workflow for quantifying sphinganine using this compound.

Sphingolipid Metabolism and Signaling Context

Sphinganine is a central intermediate in the de novo synthesis of all sphingolipids. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic steps in the endoplasmic reticulum. Sphinganine is then acylated to form dihydroceramide, which is subsequently desaturated to produce ceramide, the metabolic hub for the synthesis of more complex sphingolipids like sphingomyelin and glycosphingolipids.

The levels of sphinganine and other sphingolipid metabolites are tightly regulated, as they play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the accurate measurement of these lipids essential for research and drug development.

De Novo Sphingolipid Synthesis Pathway

G De Novo Sphingolipid Synthesis Pathway Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Complex Complex Sphingolipids (Sphingomyelin, etc.) Ceramide->Complex Various Enzymes

Caption: Key steps in the de novo synthesis of sphingolipids.

Synthesis of this compound

The synthesis of deuterated sphinganine derivatives typically involves the use of a stereospecific starting material, such as natural sphinganine, followed by a series of chemical reactions to introduce deuterium atoms at specific positions. One reported method involves the oxidation of a protected sphinganine derivative to an aldehyde, followed by reduction with a deuterium source like sodium borodeuteride (NaBD₄) to introduce the deuterium atoms. Subsequent deprotection steps yield the final deuterated product.

This technical guide provides a foundational understanding of this compound for its effective application in research. For specific experimental conditions, it is always recommended to consult detailed, peer-reviewed literature and optimize protocols for the specific biological matrix and instrumentation being used.

References

A Technical Guide to D-erythro-sphinganine-d7: Structure, Quantification, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-erythro-sphinganine-d7, a deuterated internal standard crucial for the accurate quantification of sphinganine in biological samples. This document details its chemical structure and properties, provides an in-depth experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and situates its biological relevance within the context of sphingolipid metabolism.

Core Properties of this compound

This compound is a saturated sphingoid base, isotopically labeled with seven deuterium atoms. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart, D-erythro-sphinganine (also known as sphinganine or dihydrosphingosine). Its physical and chemical properties are summarized below.

PropertyValueCitation(s)
Chemical Name (2S,3R)-2-aminooctadecane-16,16,17,17,18,18,18-d7-1,3-diol[1]
Synonyms Dihydrosphingosine-d7, D-erythro-Dihydrosphingosine-d7[1]
Molecular Formula C₁₈H₃₂D₇NO₂[1][2]
Formula Weight 308.551 g/mol [2]
Exact Mass 308.342 Da
CAS Number 1246304-35-7
Appearance White to off-white solid
Purity >99% deuterated forms (d₁-d₇)
Storage Temperature -20°C

Experimental Protocol: Quantification of Sphinganine using this compound as an Internal Standard by LC-MS/MS

The following protocol outlines a general procedure for the extraction and quantification of sphinganine from biological samples, such as cultured cells or plasma, using this compound as an internal standard. This method is based on established lipidomics workflows.

Materials and Reagents
  • This compound (Internal Standard)

  • Solvents: Methanol (HPLC grade), Chloroform, Water (HPLC grade), Acetonitrile (HPLC grade), Formic Acid

  • Sample matrix (e.g., cell pellets, plasma)

  • Glass test tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Autosampler vials

  • LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation and Lipid Extraction (Bligh & Dyer Method)
  • Sample Aliquoting : Aliquot a known amount of the biological sample (e.g., 100 µL of plasma or a pellet of 1-5 million cells) into a glass test tube.

  • Internal Standard Spiking : Add a known amount of this compound (e.g., 10 µL of a 1 µg/mL solution in methanol) to each sample at the beginning of the extraction process. This accounts for variability in extraction efficiency.

  • Single-Phase Mixture Formation : Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex thoroughly for 1 minute.

  • Phase Separation : Add 125 µL of chloroform and vortex. Then, add 125 µL of water and vortex again.

  • Centrifugation : Centrifuge the mixture at 1,000 x g for 5 minutes to achieve phase separation.

  • Lipid Extraction : Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

  • Solvent Evaporation : Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution : Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as 100 µL of methanol:chloroform (9:1, v/v).

LC-MS/MS Analysis
  • Chromatographic Separation :

    • Column : A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used for sphingolipid analysis.

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient : A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.

    • Flow Rate : A flow rate of 0.2-0.4 mL/min is common.

  • Mass Spectrometry Detection :

    • Ionization Mode : Positive electrospray ionization (ESI+) is used for the detection of sphinganine and its deuterated standard.

    • Analysis Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions :

      • Sphinganine (Analyte) : The precursor ion (Q1) is m/z 302.3, and a common product ion (Q3) is m/z 284.3 (loss of water).

      • This compound (Internal Standard) : The precursor ion (Q1) is m/z 309.3, and the corresponding product ion (Q3) is m/z 291.3.

  • Quantification : The concentration of endogenous sphinganine is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a standard curve.

Biological Significance and Signaling Pathway

D-erythro-sphinganine is a key intermediate in the de novo biosynthesis of sphingolipids, a class of lipids that are not only structural components of cell membranes but also critical signaling molecules involved in cell growth, differentiation, and apoptosis. The pathway begins with the condensation of serine and palmitoyl-CoA.

De Novo Sphingolipid Biosynthesis Pathway

Sphingolipid_Biosynthesis Serine Serine + Palmitoyl-CoA KDS 3-ketodihydrosphingosine Serine->KDS SPT Sphinganine D-erythro-sphinganine (dihydrosphingosine) KDS->Sphinganine KDS reductase DHCer Dihydroceramide Sphinganine->DHCer Ceramide Synthase Ceramide Ceramide DHCer->Ceramide DHCer desaturase SM Sphingomyelin Ceramide->SM SM synthase GlcCer Glucosylceramide Ceramide->GlcCer GCS S1P_path Sphingosine Ceramide->S1P_path Ceramidase Complex Complex Glycosphingolipids GlcCer->Complex S1P Sphingosine-1-Phosphate S1P_path->S1P SphK1/2

Caption: De novo sphingolipid biosynthesis pathway highlighting key intermediates.

Sphinganine is acylated by ceramide synthases to form dihydroceramide, which is then desaturated to produce ceramide, the central hub of sphingolipid metabolism. Ceramide can be further metabolized to more complex sphingolipids like sphingomyelin and glycosphingolipids, or it can be broken down to sphingosine, which can be phosphorylated to the potent signaling molecule sphingosine-1-phosphate (S1P). The accurate measurement of sphinganine levels, facilitated by the use of this compound, is critical for studying the regulation of these pathways in health and disease.

References

The Biological Role and Application of D-erythro-sphinganine-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythro-sphinganine-d7, a deuterated analog of the endogenous sphingoid base D-erythro-sphinganine (dihydrosphingosine), serves as an indispensable tool in the field of lipidomics. Its primary biological role is not intrinsic but rather as a high-fidelity internal standard for the precise quantification of natural sphinganine and other related sphingolipids using mass spectrometry. This technical guide provides an in-depth exploration of the biological significance of its non-deuterated counterpart, its principal application in experimental contexts, detailed analytical protocols, and relevant quantitative data.

Introduction: The Significance of Sphinganine in Biology

D-erythro-sphinganine is a pivotal intermediate in the de novo biosynthesis of all sphingolipids, a diverse class of lipids that are not only structural components of cellular membranes but also critical signaling molecules.[1][2] The synthesis begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[3] The resulting product is reduced to form sphinganine.[4] Sphinganine is then acylated by ceramide synthases to form dihydroceramides, which are subsequently desaturated to produce ceramides, the central hub of sphingolipid metabolism.[4]

From ceramide, a vast array of complex sphingolipids are generated, including sphingomyelin, a major component of the myelin sheath in the nervous system, and glycosphingolipids, which are involved in cell recognition and signaling. Furthermore, sphinganine can be phosphorylated by sphingosine kinases to form sphinganine-1-phosphate (Sa1P). Both sphinganine and its phosphorylated derivative, Sa1P, along with other sphingolipids like sphingosine and sphingosine-1-phosphate (S1P), are bioactive molecules that regulate a multitude of cellular processes, including proliferation, apoptosis, inflammation, and cell migration. The balance between these molecules, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate. Given its central role, the accurate quantification of sphinganine is essential for understanding the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

The Role of this compound in Research

The intrinsic biological activity of this compound is considered identical to its non-deuterated form. However, its primary and critical role in a research setting is to serve as an internal standard for quantitative analysis by mass spectrometry (MS). The seven deuterium atoms increase its mass by seven atomic mass units, allowing it to be distinguished from the endogenous, non-deuterated sphinganine by the mass spectrometer.

Because this compound is chemically identical to natural sphinganine, it behaves identically during sample preparation, extraction, and ionization in the mass spectrometer. By adding a known amount of the deuterated standard to a biological sample at the beginning of the experimental workflow, any loss of the analyte (endogenous sphinganine) during these steps can be accurately accounted for. This allows for precise and reliable quantification of the endogenous sphinganine levels in the sample. This technique, known as stable isotope dilution mass spectrometry, is the gold standard for quantitative lipidomics.

Quantitative Data and Method Performance

The use of this compound as an internal standard enables the acquisition of high-quality quantitative data on endogenous sphinganine levels. The following table summarizes typical performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of sphinganine.

ParameterTypical ValueReference
Calibration Curve Range 0.05 - 2 µM
1 - 1000 nM
Lower Limit of Quantification (LOQ) 0.05 µM
1 nM
Limit of Detection (LOD) 9 fmol (for SPH)
21 fmol (for SPA)
Intra-day Precision (%RSD) < 12%
< 8.27%
Inter-day Precision (%RSD) < 12%
< 8.27%
Accuracy 70 - 123%
92.23 - 110.06%
Extraction Recovery 96 - 101%
> 93.22%

Note: SPH refers to sphingosine and SPA refers to sphinganine. The values presented are indicative and may vary depending on the specific experimental conditions, sample matrix, and instrumentation.

Experimental Protocols

The following sections provide detailed methodologies for the quantification of sphinganine in biological samples using this compound as an internal standard.

Sample Preparation and Lipid Extraction from Plasma/Serum

This protocol is adapted from established methods for the extraction of sphingolipids from plasma or serum.

  • Internal Standard Spiking: To a 10-20 µL aliquot of plasma or serum in a glass tube, add a known amount of this compound in methanol. A typical concentration for the internal standard mixture is 250 fmol/µL.

  • Protein Precipitation and Lipid Extraction:

    • Add 200 µL of a chloroform:methanol (1:2, v/v) mixture to the sample.

    • Vortex the mixture for 10 seconds.

    • Sonicate in a bath sonicator for 30 minutes at room temperature.

    • Alternatively, for a simpler and faster extraction, add 90 µL of methanol containing the internal standards to 10 µL of plasma, vortex for 10 seconds, and incubate on ice for 30 minutes.

  • Phase Separation and Collection:

    • Centrifuge the sample at 13,000-20,000 x g for 10 minutes.

    • Carefully collect the supernatant (the lipid-containing phase) and transfer it to a new tube.

  • Drying and Reconstitution:

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume (e.g., 20 µL) of methanol or a mobile phase-compatible solvent prior to LC-MS/MS analysis.

Sample Preparation and Lipid Extraction from Tissues

This protocol outlines a general procedure for extracting sphingolipids from tissue samples.

  • Tissue Homogenization:

    • Weigh approximately 10-20 mg of frozen tissue.

    • Add 500 µL of ice-cold phosphate-buffered saline (PBS).

    • Homogenize the tissue on ice using a bead beater or a Dounce homogenizer until no visible tissue fragments remain.

  • Protein Quantification:

    • Take a small aliquot of the homogenate for protein quantification (e.g., using a BCA assay) to normalize the lipid levels.

  • Internal Standard Spiking:

    • To the remaining homogenate, add a known amount of this compound from a stock solution.

  • Lipid Extraction (Modified Bligh-Dyer Method):

    • Add 2 mL of a chloroform:methanol (1:2, v/v) mixture to the homogenate.

    • Vortex vigorously for 1 minute.

    • Incubate at 48°C for 2 hours.

    • Add 0.6 mL of chloroform and 0.6 mL of deionized water to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Lipid Phase Collection:

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying and Reconstitution:

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Resuspend the dried lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general parameters for the analysis of sphinganine by LC-MS/MS. Specific conditions should be optimized for the instrument in use.

  • Liquid Chromatography (LC):

    • Column: A C8 or C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate in an acetonitrile/water mixture (e.g., 1:1 v/v).

    • Mobile Phase B: Acetonitrile/isopropanol/water (e.g., 10:88:2 v/v/v) with 0.02% formic acid and 2 mM ammonium formate.

    • Gradient: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the lipids.

    • Flow Rate: A flow rate of 0.3-0.4 mL/min is common.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for sphinganine analysis.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor ion (the [M+H]+ of sphinganine and sphinganine-d7) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

    • MRM Transitions:

      • Sphinganine (d18:0): The specific m/z transition will depend on the instrument and fragmentation pattern, but a common transition involves the loss of water.

      • Sphinganine-d7 (d18:0): The precursor ion will be 7 mass units higher than that of the non-deuterated form, and a corresponding product ion is monitored.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathway and the general experimental workflow are provided below using Graphviz.

De Novo Sphingolipid Biosynthesis Pathway

Sphingolipid_Biosynthesis Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS Serine Palmitoyltransferase Sphinganine D-erythro-sphinganine (Dihydrosphingosine) KDS->Sphinganine 3-Ketodihydrosphingosine Reductase DHCer Dihydroceramides Sphinganine->DHCer Ceramide Synthase Sa1P Sphinganine-1-Phosphate Sphinganine->Sa1P Sphingosine Kinase Ceramide Ceramides DHCer->Ceramide Dihydroceramide Desaturase ComplexSL Complex Sphingolipids Ceramide->ComplexSL Sphingomyelin Sphingomyelin ComplexSL->Sphingomyelin GSL Glycosphingolipids ComplexSL->GSL

De Novo Sphingolipid Biosynthesis Pathway
Experimental Workflow for Sphingolipid Quantification

Experimental_Workflow Sample Biological Sample (Plasma, Tissue, etc.) Spiking Spike with This compound (Internal Standard) Sample->Spiking Extraction Lipid Extraction Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition (MRM) LCMS->Data Analysis Data Analysis (Quantification using Internal Standard) Data->Analysis Result Quantitative Results of Endogenous Sphinganine Analysis->Result

Quantitative Sphingolipid Analysis Workflow

Conclusion

This compound is a vital tool for researchers in the field of sphingolipid biology. While it does not have a direct biological role distinct from its endogenous counterpart, its application as an internal standard in mass spectrometry has revolutionized the ability to accurately quantify sphinganine and other sphingolipids in complex biological matrices. The detailed protocols and understanding of the underlying biological pathways provided in this guide are intended to empower researchers to conduct robust and reproducible studies, ultimately leading to a deeper understanding of the role of sphingolipids in health and disease and facilitating the development of novel therapeutic strategies.

References

The Role of D-erythro-Sphinganine-d7 in Sphingolipid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of D-erythro-sphinganine-d7 in the study of sphingolipid biosynthesis. Sphingolipids are a critical class of lipids that function as both structural components of cell membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Understanding the intricate pathways of sphingolipid metabolism is therefore essential for research in numerous fields, from cell biology to drug discovery. This compound, a deuterated analog of the endogenous sphingoid base sphinganine, serves as an indispensable tool for the accurate quantification of sphingolipids, enabling researchers to unravel the complexities of their metabolism and signaling functions.

The Core of Sphingolipid Biosynthesis: The De Novo Pathway

The de novo synthesis of sphingolipids is a fundamental cellular process that begins in the endoplasmic reticulum. This pathway commences with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme in this cascade. The product, 3-ketodihydrosphingosine, is subsequently reduced to form D-erythro-sphinganine (also known as dihydrosphingosine).

D-erythro-sphinganine is a key intermediate, standing at a crucial branchpoint in the pathway. It is acylated by ceramide synthases (CerS) to form dihydroceramide. Dihydroceramide is then desaturated to produce ceramide, the central hub of sphingolipid metabolism. From ceramide, a diverse array of complex sphingolipids are synthesized, including sphingomyelin, a major component of cell membranes, and various glycosphingolipids, which play roles in cell recognition and signaling.

This compound: A Powerful Tool for Sphingolipidomics

The study of the complete sphingolipid profile of a cell or organism, known as sphingolipidomics, heavily relies on sensitive and accurate analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). A major challenge in quantitative analysis is accounting for variations in sample preparation and instrument response. This is where this compound plays a critical role.

As a stable isotope-labeled internal standard, this compound is chemically identical to its endogenous counterpart, differing only in its mass due to the presence of seven deuterium atoms. This subtle difference allows it to be distinguished by the mass spectrometer. When added to a biological sample at a known concentration at the beginning of the sample preparation process, it experiences the same extraction inefficiencies and ionization suppression or enhancement as the endogenous sphinganine. By comparing the signal of the endogenous analyte to that of the deuterated internal standard, accurate quantification can be achieved.

The metabolic stability of the carbon-deuterium bonds in this compound ensures that it does not undergo significant metabolic conversion during the course of a typical experiment, a critical characteristic for a reliable internal standard.

Quantitative Analysis of Sphingolipids in Human Plasma

The following table summarizes representative concentrations of key sphingolipids in human plasma, as determined by LC-MS/MS methodologies that utilize deuterated internal standards like this compound for accurate quantification.

Sphingolipid ClassAnalyteConcentration Range (µM)
Sphingoid Bases Sphinganine (d18:0)0.05 - 0.2
Sphingosine (d18:1)0.01 - 0.05
Ceramides Ceramide (d18:1/16:0)1 - 5
Ceramide (d18:1/18:0)0.5 - 2
Ceramide (d18:1/24:0)1 - 4
Ceramide (d18:1/24:1)2 - 8
Sphingomyelins Sphingomyelin (d18:1/16:0)20 - 60
Sphingomyelin (d18:1/18:0)5 - 15
Sphingomyelin (d18:1/24:1)10 - 30
Hexosylceramides Glucosylceramide (d18:1/24:0)1 - 5

Experimental Protocols

Lipid Extraction from Human Plasma

This protocol outlines a standard procedure for the extraction of sphingolipids from human plasma for subsequent LC-MS/MS analysis.

Materials:

  • Human plasma

  • This compound internal standard solution (in methanol)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Deionized water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen human plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the this compound internal standard solution to the plasma. The final concentration of the internal standard should be within the linear range of the instrument's calibration curve.

  • Add 500 µL of methanol and vortex thoroughly for 30 seconds to precipitate proteins.

  • Add 250 µL of chloroform, vortex for 1 minute, and then add 150 µL of deionized water.

  • Vortex the mixture for 2 minutes to ensure thorough mixing and phase separation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully collect the lower organic phase, which contains the lipids, into a clean microcentrifuge tube.

  • Dry the organic phase under a stream of nitrogen gas or in a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.

LC-MS/MS Analysis of Sphingolipids

This section provides a general framework for the LC-MS/MS analysis of sphingolipids. Specific parameters will need to be optimized for the instrument in use.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is commonly used for sphingolipid separation (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

  • Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the sphingolipids based on their polarity.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for the detection of sphinganine and other sphingolipids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.

  • MRM Transitions:

    • Sphinganine (d18:0): The precursor ion [M+H]+ is m/z 302.3, and a common product ion is m/z 284.3 (loss of water).

    • This compound: The precursor ion [M+H]+ is m/z 309.3, and the corresponding product ion is m/z 291.3.

    • Other sphingolipids will have their own specific MRM transitions that need to be determined.

  • Data Analysis: The peak areas of the endogenous sphingolipids are normalized to the peak area of the corresponding deuterated internal standard. Quantification is then performed using a calibration curve generated with known concentrations of the non-labeled standards.

Visualizing Sphingolipid Pathways and Workflows

De Novo Sphingolipid Biosynthesis Pathway

Sphingolipid_Biosynthesis Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketodihydrosphingosine SPT->Ketosphinganine Reducer Reductase Ketosphinganine->Reducer Sphinganine D-erythro-Sphinganine (Dihydrosphingosine) Reducer->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide Desaturase Dihydroceramide Desaturase Dihydroceramide->Desaturase Ceramide Ceramide Desaturase->Ceramide Complex Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->Complex

Caption: Overview of the de novo sphingolipid biosynthesis pathway.

Experimental Workflow for Sphingolipid Quantification

Lipidomics_Workflow Sample 1. Biological Sample (e.g., Plasma) Spike 2. Spike with This compound Internal Standard Sample->Spike Extraction 3. Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown 4. Dry Extract Extraction->Drydown Reconstitution 5. Reconstitute in LC-MS compatible solvent Drydown->Reconstitution LCMS 6. LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data 7. Data Processing (Peak Integration & Normalization) LCMS->Data Quantification 8. Quantification (using Calibration Curve) Data->Quantification

Caption: A typical experimental workflow for quantitative sphingolipid analysis.

Ceramide-Mediated Apoptosis Signaling Pathway

Ceramide_Apoptosis Stress Cellular Stress (e.g., ROS, Chemotherapy) Ceramide Ceramide Accumulation Stress->Ceramide PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates Mitochondria Mitochondrial Outer Membrane Permeabilization Ceramide->Mitochondria Akt Akt (PKB) (Pro-survival) PP2A->Akt inactivates by dephosphorylation Bad Bad (Pro-apoptotic) PP2A->Bad dephosphorylates (activates) Akt->Bad phosphorylates (inactivates) Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 inhibits Bcl2->Mitochondria inhibits CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: A simplified diagram of the ceramide-mediated apoptosis pathway.

Sphingosine-1-Phosphate (S1P) Receptor Signaling

S1P_Signaling S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptor (S1PR) S1P->S1PR binds G_protein G-protein (e.g., Gi, Gq, G12/13) S1PR->G_protein activates PI3K PI3K G_protein->PI3K activates PLC PLC G_protein->PLC activates Rho Rho GTPase G_protein->Rho activates Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Ca2 Ca²⁺ Mobilization PLC->Ca2 Cell_Migration Cell Migration Ca2->Cell_Migration Rho->Cell_Migration

Caption: Key signaling pathways activated by Sphingosine-1-Phosphate (S1P).

Conclusion

This compound is an essential tool in modern sphingolipid research. Its use as an internal standard in LC-MS/MS-based lipidomics provides the accuracy and precision required to quantify subtle but significant changes in sphingolipid metabolism. This capability is paramount for elucidating the roles of these bioactive lipids in health and disease, and for the development of novel therapeutic strategies targeting sphingolipid pathways. This guide provides a foundational understanding and practical framework for researchers and professionals working in this dynamic field.

The Dual Role of D-erythro-sphinganine-d7: A Technical Guide to its Function and Application in Cellular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function of D-erythro-sphinganine, the non-deuterated counterpart of D-erythro-sphinganine-d7, as a critical bioactive lipid in cellular processes. It delves into its role as a key intermediate in sphingolipid metabolism and as a signaling molecule that influences vital cellular pathways, including protein kinase C (PKC) inhibition, apoptosis, and cell cycle regulation. This guide also provides a comprehensive overview of the application of this compound as an indispensable tool in lipidomics for the accurate quantification of sphingolipids, complete with detailed experimental protocols and data presentation.

Core Cellular Functions of Sphinganine

D-erythro-sphinganine, also known as dihydrosphingosine, is a saturated sphingoid base that serves as a central precursor in the de novo synthesis of all sphingolipids. Beyond its foundational role in building complex lipids such as ceramides, sphingomyelins, and glycosphingolipids, free sphinganine itself is a bioactive molecule that can modulate cellular signaling cascades.

Inhibition of Protein Kinase C (PKC)

A primary and well-documented function of sphinganine is its ability to act as a potent inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis. Sphinganine exerts its inhibitory effect by interacting with the regulatory domain of PKC, thereby preventing the binding of diacylglycerol (DAG) and phorbol esters, which are essential for PKC activation. This inhibition has significant downstream consequences on cellular signaling.

Induction of Apoptosis

Accumulation of sphinganine within cells has been demonstrated to be a potent trigger for apoptosis, or programmed cell death. This pro-apoptotic effect is observed in various cell types, including cancer cells, making it a molecule of interest in oncology research. The apoptotic cascade initiated by sphinganine involves the activation of caspases, a family of proteases that execute the dismantling of the cell.

Cell Cycle Arrest

Sphinganine has also been shown to induce cell cycle arrest, primarily at the G2/M phase. By halting the progression of the cell cycle, sphinganine can prevent cell proliferation. This function is closely linked to its role in apoptosis and its ability to inhibit PKC, which is involved in cell cycle regulation.

Signaling Pathways Modulated by Sphinganine

The signaling functions of sphinganine are multifaceted, stemming from its central position in sphingolipid metabolism and its direct interactions with key regulatory proteins.

Sphingolipid Metabolism Pathway

Sphinganine is a pivotal intermediate in the de novo sphingolipid synthesis pathway. The pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then rapidly reduced to sphinganine. Sphinganine is subsequently acylated by ceramide synthases to form dihydroceramides, which are then desaturated to form ceramides, the central hub of sphingolipid metabolism.

Sphingolipid_Metabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides CerS Ceramides Ceramides Dihydroceramides->Ceramides DEGS1 Complex Sphingolipids Complex Sphingolipids Ceramides->Complex Sphingolipids

Sphingolipid de novo synthesis pathway.
Protein Kinase C (PKC) Signaling Cascade

By inhibiting PKC, sphinganine can disrupt the downstream signaling events mediated by this kinase. PKC activation is a critical step in numerous pathways initiated by growth factors and hormones. Inhibition of PKC by sphinganine can therefore lead to decreased cell proliferation and survival.

PKC_Inhibition Growth Factors / Hormones Growth Factors / Hormones Receptor Activation Receptor Activation Growth Factors / Hormones->Receptor Activation Diacylglycerol (DAG) Diacylglycerol (DAG) Receptor Activation->Diacylglycerol (DAG) PKC PKC Diacylglycerol (DAG)->PKC Activates Downstream Targets Downstream Targets PKC->Downstream Targets Phosphorylates Sphinganine Sphinganine Sphinganine->PKC Inhibits Cell Proliferation / Survival Cell Proliferation / Survival Downstream Targets->Cell Proliferation / Survival

Inhibition of PKC signaling by sphinganine.

Quantitative Data on Cellular Effects of Sphinganine

The following table summarizes quantitative data from various studies on the effects of sphinganine on cellular processes.

Cell LineProcess AffectedSphinganine ConcentrationObserved EffectReference
Human NeutrophilsProtein Kinase C Activity10 µM>90% inhibition[1][2]
HL-60 (Human promyelocytic leukemia)Apoptosis20 µMSignificant increase in apoptotic cells
CHO (Chinese Hamster Ovary)Cell Growth5 µM~50% inhibition of cell growth
HCT-116 (Human colon cancer)Cell Cycle15 µMArrest at G2/M phase

The Role of this compound in Research

This compound is a deuterated analog of sphinganine, meaning that seven of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analysis of sphinganine and other sphingolipids by mass spectrometry (MS).

In lipidomics, accurate quantification of lipid species is crucial for understanding their roles in health and disease. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for this purpose. Because it is chemically identical to its non-deuterated counterpart, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer. By adding a known amount of this compound to a biological sample at the beginning of the workflow, any sample loss or variation during the analytical process can be corrected for, leading to highly accurate and precise quantification of the endogenous sphinganine.

Lipidomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Biological Sample Biological Sample Add this compound Add this compound Biological Sample->Add this compound Lipid Extraction Lipid Extraction Add this compound->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Quantification Quantification (Ratio of endogenous analyte to d7-standard) LC-MS/MS Analysis->Quantification Data Interpretation Data Interpretation Quantification->Data Interpretation This compound This compound

Lipidomics workflow using a deuterated standard.

Experimental Protocols

Sphingolipid Extraction from Cultured Cells

This protocol provides a general method for the extraction of sphingolipids from cultured mammalian cells for subsequent LC-MS/MS analysis.

Materials:

  • Cultured cells in a petri dish or multi-well plate

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Sonicator

  • Centrifuge

Procedure:

  • Aspirate the culture medium from the cells.

  • Wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add 1 mL of ice-cold methanol to the cells.

  • Scrape the cells from the plate and transfer the cell suspension to a glass tube.

  • Add a known amount of this compound internal standard solution.

  • Add 2 mL of chloroform.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample in a water bath sonicator for 15 minutes.

  • Add 0.8 mL of water to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

LC-MS/MS Analysis of Sphinganine

This protocol outlines a general method for the quantification of sphinganine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid

  • Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sphinganine: Precursor ion (m/z) 302.3 → Product ion (m/z) 284.3

    • This compound: Precursor ion (m/z) 309.3 → Product ion (m/z) 291.3

  • Collision Energy: Optimize for the specific instrument.

  • Dwell Time: 100 ms

Quantification:

  • Generate a calibration curve using known concentrations of non-deuterated sphinganine standard spiked with a constant concentration of this compound.

  • Calculate the peak area ratio of the endogenous sphinganine to the this compound internal standard in the biological samples.

  • Determine the concentration of endogenous sphinganine in the samples by interpolating their peak area ratios on the calibration curve.

Conclusion

D-erythro-sphinganine is a multifaceted lipid molecule with crucial roles in both the structural integrity of cellular membranes and the regulation of key signaling pathways. Its ability to inhibit PKC and induce apoptosis and cell cycle arrest positions it as a significant player in cellular homeostasis and a potential target for therapeutic intervention. The deuterated analog, this compound, serves as an essential tool for the accurate and precise quantification of sphingolipids, enabling researchers to unravel the complex roles of these lipids in health and disease. This guide provides a foundational understanding of the cellular functions of sphinganine and the practical application of its deuterated form in modern lipidomics research.

References

An In-depth Technical Guide to the Metabolism of D-erythro-sphinganine-d7

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the metabolism of D-erythro-sphinganine-d7, a deuterated stable isotope tracer used to investigate sphingolipid metabolic pathways. Sphinganine, also known as dihydrosphingosine, is a critical intermediate in the de novo biosynthesis of all sphingolipids, a class of lipids integral to cell structure and signaling.[1][2][3] Understanding its metabolic fate is crucial for research in numerous fields, including oncology, neurobiology, and metabolic diseases.[4][5] This document details the metabolic pathways, key enzymes, downstream signaling events, and the experimental protocols used to quantify its conversion into various downstream products. The use of this compound allows for precise tracking and quantification of metabolic flux through these pathways via mass spectrometry.

Core Metabolic Pathways of Sphinganine

D-erythro-sphinganine is the backbone of sphingolipids and sits at a crucial juncture in their synthesis and interconversion. As a deuterated tracer, this compound follows the same metabolic routes as its endogenous counterpart, allowing researchers to trace its journey. The primary pathways are the de novo synthesis continuation and the phosphorylation pathway leading to a key signaling molecule.

Acylation to Dihydroceramides

The principal metabolic fate of sphinganine is its acylation to form dihydroceramide. This reaction is catalyzed by a family of six distinct ceramide synthases (CerS), each exhibiting specificity for fatty acyl-CoAs of different chain lengths. This step is fundamental as it commits the sphingoid base to the formation of complex sphingolipids.

  • Enzymes: Ceramide Synthases (CerS1-6)

  • Substrates: D-erythro-sphinganine, Fatty Acyl-CoA

  • Product: Dihydroceramide

Desaturation to Ceramides

Dihydroceramide is subsequently converted to ceramide by the insertion of a C4-C5 trans double bond into the sphinganine backbone. This reaction is catalyzed by dihydroceramide desaturase 1 (DEGS1) and is a critical, oxygen-dependent step that forms the ceramide backbone common to most complex sphingolipids in mammals.

  • Enzyme: Dihydroceramide Desaturase 1 (DEGS1)

  • Substrate: Dihydroceramide

  • Product: Ceramide

Phosphorylation to Sphinganine-1-Phosphate

Sphinganine can also be phosphorylated by sphingosine kinases to form sphinganine-1-phosphate (dhS1P). While less studied than its unsaturated counterpart, sphingosine-1-phosphate (S1P), dhS1P is also a bioactive signaling molecule. The primary pathway to the potent signaling molecule S1P, however, involves the degradation of complex sphingolipids to sphingosine (via the salvage pathway), which is then phosphorylated.

  • Enzymes: Sphingosine Kinases (SphK1, SphK2)

  • Substrate: D-erythro-sphinganine

  • Product: Sphinganine-1-Phosphate

The overall metabolic cascade beginning from this compound is visualized below.

G Metabolic Fate of this compound sph_d7 This compound dhcer_d7 Dihydroceramide-d7 (Multiple Acyl Chains) sph_d7->dhcer_d7 Ceramide Synthases (CerS1-6) dhs1p_d7 Sphinganine-1-Phosphate-d7 sph_d7->dhs1p_d7 Sphingosine Kinases (SphK1/2) cer_d7 Ceramide-d7 (Multiple Acyl Chains) dhcer_d7->cer_d7 Dihydroceramide Desaturase 1 (DEGS1) complex_sl Complex Sphingolipids-d7 (e.g., Sphingomyelin-d7, Glucosylceramide-d7) cer_d7->complex_sl Various Synthases (e.g., SMS, GCS) acyl_coa Fatty Acyl-CoA acyl_coa->dhcer_d7 o2 O2 o2->cer_d7 atp ATP atp->dhs1p_d7

Metabolic pathway of this compound.

Downstream Signaling Pathways

While sphinganine itself is not a primary signaling molecule, its metabolites are potent regulators of cellular processes. The conversion of ceramide to sphingosine, and subsequently to Sphingosine-1-Phosphate (S1P), activates a major signaling cascade. S1P is a lipid mediator that signals through a family of five G protein-coupled receptors (GPCRs), S1P₁₋₅, to regulate critical cellular functions like cell survival, proliferation, migration, and immune cell trafficking.

G S1P Receptor Signaling Cascade S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptors (S1P₁₋₅) S1P->S1PR Binds G_protein G Proteins (Gᵢ, Gq, G₁₂/₁₃) S1PR->G_protein Activates PI3K PI3K / Akt G_protein->PI3K Modulates PLC PLC G_protein->PLC Modulates Ras_ERK Ras / ERK G_protein->Ras_ERK Modulates Rho Rho G_protein->Rho Modulates Survival Cell Survival & Proliferation PI3K->Survival Calcium Ca²⁺ Mobilization PLC->Calcium Ras_ERK->Survival Migration Migration & Cytoskeletal Rearrangement Rho->Migration

Simplified S1P signaling pathway.

Experimental Protocols for Metabolic Analysis

The analysis of this compound metabolism relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation and specific quantification of the deuterated parent compound and its various metabolic products.

Experimental Workflow

A typical experiment to trace the metabolism of this compound involves several key steps, from cell culture to data analysis.

G Workflow for Sphinganine-d7 Metabolic Tracing start Start: Cell Culture or Tissue Sample labeling Metabolic Labeling: Incubate with This compound start->labeling quench Quench Metabolism & Harvest Cells/Tissue labeling->quench extraction Lipid Extraction (e.g., Bligh-Dyer) quench->extraction analysis LC-MS/MS Analysis (MRM Mode) extraction->analysis data Data Processing: Peak Integration & Quantification analysis->data end End: Metabolic Flux Analysis data->end

Experimental workflow for metabolic analysis.
Detailed Methodology: Lipid Extraction and LC-MS/MS Analysis

1. Sample Preparation and Metabolic Labeling:

  • Culture cells (e.g., HEK293T, RAW264.7) to desired confluency.

  • Prepare a stock solution of this compound complexed to bovine serum albumin (BSA) to ensure solubility and cellular uptake.

  • Incubate cells with the labeling medium for a defined time course (e.g., 0, 15, 30, 60, 120 minutes) to monitor metabolic flux.

2. Lipid Extraction (Modified Bligh-Dyer Method):

  • After incubation, wash cells with ice-cold PBS and quench metabolism by adding ice-cold methanol.

  • Scrape cells and transfer the cell suspension to a glass tube.

  • Add chloroform and water to achieve a final ratio of 1:2:0.8 (Chloroform:Methanol:Water). Vortex thoroughly.

  • Add additional chloroform and water to induce phase separation, resulting in a ratio of 2:2:1.8. Vortex and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

3. LC-MS/MS Quantification:

  • Chromatography: Use a C18 reversed-phase column for separation of the different sphingolipid species.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (50:50) with 0.1% formic acid.

    • Gradient: A time-gradient is run to separate the more polar sphingoid bases from the more nonpolar ceramides and complex sphingolipids.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity. MRM involves monitoring a specific precursor ion-to-product ion transition for each analyte. For d7-labeled compounds, the precursor ion will have a mass shift of +7 Da compared to the endogenous compound. The product ion is typically the common sphingoid base fragment, which will also be shifted by +7 Da.

Quantitative Data Presentation

The use of this compound allows for the precise measurement of its incorporation into downstream metabolites over time. The data generated can be used to determine the rate of synthesis and turnover of various sphingolipid species. Below is a representative table summarizing the kind of quantitative data obtained from an LC-MS/MS metabolic tracing experiment.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Amount (pmol/mg protein) at 60 min
This compound 308.3290.3150.5 ± 12.3
Dihydroceramide (d18:0/16:0)-d7 547.6290.345.2 ± 5.1
Dihydroceramide (d18:0/24:0)-d7 659.8290.318.9 ± 2.4
Ceramide (d18:1/16:0)-d7 545.6290.325.6 ± 3.0
Ceramide (d18:1/24:0)-d7 657.8290.310.1 ± 1.5
Sphingomyelin (d18:1/16:0)-d7 708.6184.18.7 ± 1.1

Table 1: Representative quantitative data from a metabolic labeling experiment. Cells were incubated with this compound for 60 minutes. Values are hypothetical means ± SD. The product ion for sphingomyelin (184.1) corresponds to the phosphocholine headgroup and is not deuterated.

Applications in Research and Drug Development

The study of sphinganine metabolism is critical for understanding diseases where sphingolipid homeostasis is dysregulated.

  • Cancer: The balance between pro-apoptotic ceramide and pro-survival S1P is known as the "sphingolipid rheostat". Many cancer cells show altered sphingolipid metabolism, and targeting enzymes in this pathway is a promising therapeutic strategy.

  • Neurodegenerative Diseases: Sphingolipids are highly abundant in the nervous system, and mutations in enzymes like DEGS1 can lead to severe neurological defects such as hypomyelinating leukodystrophy.

  • Drug Development: Pharmacological inhibitors of key enzymes like ceramide synthases, dihydroceramide desaturase, and sphingosine kinases are actively being developed to modulate sphingolipid levels for therapeutic benefit. Tracing metabolism with this compound is an essential tool for evaluating the efficacy and mechanism of action of these compounds.

References

The Rise of Deuterated Sphingolipids: A Technical Guide to Their Discovery, Synthesis, and Significance in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules involved in a myriad of physiological and pathological processes. The study of their complex metabolism and signaling cascades has been significantly advanced by the advent of stable isotope labeling, particularly with deuterium. This technical guide provides a comprehensive overview of the discovery and significance of deuterated sphingolipids. It details their synthesis, delves into their applications in metabolic tracing and quantitative mass spectrometry, and explores their emerging potential in drug development through the kinetic isotope effect. This document serves as an in-depth resource for researchers, scientists, and drug development professionals seeking to leverage the power of deuterated sphingolipids in their work.

Introduction: The Sphingolipidome and the Need for Tracers

Sphingolipids are a diverse class of lipids characterized by a sphingoid base backbone.[1] Key members of this family include ceramides, sphingomyelin, and glycosphingolipids, as well as the bioactive signaling molecules sphingosine and sphingosine-1-phosphate (S1P).[2][3] These molecules are integral to cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[3]

Given the dynamic and interconnected nature of sphingolipid metabolism, understanding the flux through these pathways is crucial.[4] The development of analytical techniques, particularly mass spectrometry, has enabled the field of "sphingolipidomics," the comprehensive analysis of all sphingolipid species in a biological system. However, tracking the fate of individual molecules within this complex network requires the use of tracers. Stable isotope-labeled sphingolipids, especially those incorporating deuterium, have emerged as indispensable tools for this purpose.

Discovery and Synthesis of Deuterated Sphingolipids

The use of deuterated lipids for research purposes has grown in parallel with advancements in synthetic organic chemistry and the increasing demands of the lipidomics field.

Chemical Synthesis of Deuterated Sphingolipids

The synthesis of deuterated sphingolipids can be achieved through various chemical strategies, often involving the introduction of deuterium at specific positions in the molecule.

Example Protocol: Synthesis of Deuterated Ceramides

A common method for synthesizing deuterated ceramides involves the coupling of a sphingoid base with a deuterated fatty acid.

  • Materials: Sphingosine or phytosphingosine, ω-deuterated or perdeuterated fatty acids, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) as an activating agent.

  • Procedure:

    • Dissolve the sphingoid base and the deuterated fatty acid in a suitable organic solvent.

    • Add PyBOP® to activate the carboxylic acid group of the fatty acid.

    • Allow the reaction to proceed, typically at room temperature, to form the amide bond, yielding the deuterated ceramide.

    • Purify the resulting deuterated ceramide using chromatographic techniques.

Example Protocol: Synthesis of Deuterated Sphingosine

Deuterium can be incorporated into the sphingoid backbone through methods like hydrogen-deuterium exchange reactions or the use of deuterated reducing agents.

  • Deuteration at C-4 and C-5: This can be achieved via a hydrogen-deuterium exchange reaction of a β-ketophosphonate intermediate, catalyzed by ND₄Cl in a D₂O/tetrahydrofuran mixture.

  • Deuteration at C-3: Sodium borodeuteride (NaBD₄) reduction of an α,β-enone intermediate in perdeuteromethanol can be used to install a deuterium atom at the C-3 position.

Significance and Applications in Research

Deuterated sphingolipids have become invaluable tools in various research applications, primarily due to their utility as internal standards in mass spectrometry and as metabolic tracers.

Quantitative Analysis using Mass Spectrometry

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics, deuterated sphingolipids are widely used as internal standards for accurate quantification. Since they have nearly identical physicochemical properties to their non-deuterated counterparts, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects. Their mass difference allows for their distinct detection by the mass spectrometer.

Table 1: Quantitative Data from an In Vitro Sphingolipid de novo Synthesis Assay Using Deuterated Precursors

Deuterated MetaboliteMean Concentration (nM) in final 100 µL sample volumeFold Change with Fumonisin B1 (CerS inhibitor)
3-Ketosphinganine-d5 (3KS-d5)39.30.77
Sphinganine-d5 (d18:0 Sph-d5)201.32.22
C16 Dihydroceramide-d8 (C16 dhCer-d8)21.60.28
C16 Ceramide-d8 (C16 Cer-d8)0.940.18

Data is presented as mean concentrations from five technical replicates under "standard conditions" plus NADH. The fold change is calculated from the addition of Fumonisin B1, a ceramide synthase inhibitor. This data demonstrates the ability to quantify the flux through the de novo synthesis pathway and the effect of inhibitors.

Metabolic Tracing and Pathway Elucidation

By introducing deuterated precursors into cell cultures or animal models, researchers can trace the metabolic fate of these molecules through various pathways. This allows for the determination of metabolic fluxes and the identification of key regulatory points.

Experimental Protocol: In Vitro Sphingolipid de novo Synthesis Assay

  • Preparation of Rat Liver Microsomes: Homogenize fresh rat liver and isolate the microsomal fraction through differential centrifugation.

  • Assay Mixture:

    • Rat liver microsomes

    • Deuterated precursors: Palmitate-d₃ and L-serine-d₃

    • Cofactors: ATP, CoA, NADPH, NADH

    • Buffer solution

  • Incubation: Incubate the reaction mixture at 37°C.

  • Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).

  • LC-MS/MS Analysis: Analyze the extracted lipids by LC-MS/MS to identify and quantify the de novo synthesized deuterated sphingolipids.

Signaling Pathways and Experimental Workflows

Deuterated sphingolipids are instrumental in dissecting complex signaling pathways.

Sphingolipid De Novo Synthesis Pathway

This fundamental pathway begins with the condensation of serine and palmitoyl-CoA and leads to the formation of ceramides.

Sphingolipid_De_Novo_Synthesis Serine L-Serine-d₃ SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA-d₃ PalmitoylCoA->SPT KS 3-Ketosphinganine-d₅ SPT->KS Myriocin Myriocin Myriocin->SPT KSR 3-Ketosphinganine Reductase KS->KSR Sphinganine Sphinganine-d₅ KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS DHCer Dihydroceramide-d₈ CerS->DHCer FB1 Fumonisin B₁ FB1->CerS DEGS Dihydroceramide Desaturase DHCer->DEGS Cer Ceramide-d₈ DEGS->Cer

De Novo Sphingolipid Synthesis Pathway
Ceramide Metabolism and Signaling

Ceramide is a central hub in sphingolipid metabolism, being converted to various other bioactive sphingolipids.

Ceramide_Metabolism Cer Ceramide SMS Sphingomyelin Synthase Cer->SMS GCS Glucosylceramide Synthase Cer->GCS CDase Ceramidase Cer->CDase CerK Ceramide Kinase Cer->CerK Sphingomyelin Sphingomyelin SMase Sphingomyelinase Sphingomyelin->SMase Glucosylceramide Glucosylceramide GBA Glucocerebrosidase Glucosylceramide->GBA Sphingosine Sphingosine C1P Ceramide-1-Phosphate SMS->Sphingomyelin SMase->Cer GCS->Glucosylceramide GBA->Cer CDase->Sphingosine CerK->C1P Lipidomics_Workflow Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization Sample->Homogenization Spike Spike with Deuterated Internal Standards Homogenization->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing and Quantification LCMS->Data

References

Methodological & Application

Application Notes and Protocols for D-erythro-sphinganine-d7 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of D-erythro-sphinganine-d7 as an internal standard for the accurate quantification of sphinganine and other related sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[1][2][3] Accurate quantification of these lipids is essential for understanding their function in health and disease. Due to the complexity of biological matrices and the low abundance of many sphingolipid species, LC-MS/MS has become the method of choice for their analysis, offering high sensitivity and specificity.[4][5]

The use of a stable isotope-labeled internal standard is critical for reliable quantification in LC-MS/MS to correct for variations in sample preparation, matrix effects, and instrument response. This compound, a deuterated analog of sphinganine, is an ideal internal standard for the analysis of endogenous sphinganine and other sphingolipids due to its similar chemical and physical properties to the native analyte.

Quantitative Performance Data

The following tables summarize representative quantitative performance data for an LC-MS/MS method for the analysis of sphinganine using this compound as an internal standard. This data is illustrative of the performance that can be expected from a validated method.

Table 1: Linearity of Sphinganine Quantification

ParameterValue
Calibration Curve Range0.5 - 250 ng/mL
Regression ModelLinear, 1/x weighting
Correlation Coefficient (r²)≥ 0.995
Deviation of Back-calculated ValuesWithin ± 15% (± 20% at LLOQ)

Table 2: Precision and Accuracy for Sphinganine Quantification

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Accuracy (% Recovery)
Lower Limit of Quantification (LLOQ)0.5≤ 10≤ 1590 - 110%
Low QC1.5≤ 8≤ 1292 - 108%
Medium QC75≤ 7≤ 1095 - 105%
High QC200≤ 6≤ 997 - 103%

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Sphinganine85 - 11090 - 115

Table 4: Limits of Detection and Quantification

ParameterValue (ng/mL)
Limit of Detection (LOD)0.15
Lower Limit of Quantification (LLOQ)0.5

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of sphingolipids from plasma or serum samples.

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 150 µL of ice-cold methanol containing the internal standard, this compound, at a final concentration of 50 ng/mL.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 30% B, 1-5 min: 30-95% B, 5-6 min: 95% B, 6-6.1 min: 95-30% B, 6.1-8 min: 30% B

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions Sphinganine: m/z 302.3 → 284.3, this compound: m/z 309.3 → 291.3

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of sphinganine in sphingolipid metabolism and the general workflow for its quantification using LC-MS/MS.

Sphingolipid_Metabolism Simplified Sphingolipid Metabolism Pathway Serine_PalmitoylCoA L-Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (d18:0) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Sphinganine_1P Sphinganine-1-Phosphate Sphinganine->Sphinganine_1P SPHK1/2 Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK1/2

Caption: Simplified de novo sphingolipid biosynthesis pathway highlighting the position of sphinganine.

LCMSMS_Workflow LC-MS/MS Workflow for Sphinganine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with this compound Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Dry_Reconstitute Dry Down & Reconstitute Extract->Dry_Reconstitute LC_Separation Liquid Chromatography Separation Dry_Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification

Caption: General experimental workflow for the quantification of sphinganine using LC-MS/MS.

References

Application Notes: Quantitative Analysis of Sphingolipids Using D-erythro-sphinganine-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a complex class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The dysregulation of sphingolipid metabolism has been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic diseases. Consequently, the accurate and precise quantification of individual sphingolipid species is paramount for understanding disease pathogenesis and for the development of novel therapeutic interventions.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of sphingolipids in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with D-erythro-sphinganine-d7 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is crucial for correcting for variations in sample preparation and ionization efficiency, thereby ensuring high accuracy and reproducibility.

Principle of the Method

The quantification of sphingolipids by LC-MS/MS relies on the unique mass-to-charge ratio (m/z) of each lipid species and their characteristic fragmentation patterns. The methodology involves three key steps:

  • Sample Preparation: Extraction of sphingolipids from the biological matrix and removal of interfering substances. A known amount of this compound is added at the beginning of this process to serve as an internal standard.

  • LC Separation: Chromatographic separation of the different sphingolipid classes and individual molecular species to reduce matrix effects and resolve isomeric compounds.

  • MS/MS Detection and Quantification: Ionization of the separated sphingolipids and detection using a mass spectrometer. Quantification is achieved by multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. The ratio of the peak area of the endogenous sphingolipid to the peak area of the this compound internal standard is used to calculate the concentration of the analyte.

Featured Application: Sphingolipid Profiling in Human Plasma and Mammalian Cells

This section provides representative quantitative data for various sphingolipid classes in human plasma and two common mammalian cell lines, Mouse Embryonic Fibroblasts (pMEF) and Human Embryonic Kidney (HEK293) cells. This data was obtained using LC-MS/MS methods employing a deuterated sphinganine internal standard.

Table 1: Quantitative Analysis of Ceramides in Human Plasma

Ceramide SpeciesConcentration (μM)
Cer(d18:1/16:0)1.5 - 3.5
Cer(d18:1/18:0)0.8 - 2.0
Cer(d18:1/24:0)1.0 - 2.5
Cer(d18:1/24:1)2.0 - 4.5

Data adapted from studies validating LC-MS/MS methods for ceramide quantification in human plasma.

Table 2: Comparative Quantitative Profiling of Sphingolipids in pMEF and HEK293 Cells

Sphingolipid ClasspMEF Cells (pmol/mg protein)HEK293 Cells (pmol/mg protein)
Sphingoid Bases
Sphingosine (d18:1)10 - 305 - 20
Sphinganine (d18:0)5 - 152 - 10
Sphingoid Base-1-Phosphates
Sphingosine-1-Phosphate (S1P)1 - 50.5 - 3
Sphinganine-1-Phosphate (SA1P)0.2 - 10.1 - 0.5
Ceramides
Total Ceramides100 - 25080 - 200
Sphingomyelins
Total Sphingomyelins500 - 1500400 - 1200

This table presents a summary of typical concentration ranges compiled from various quantitative sphingolipid profiling studies in mammalian cell lines.

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of sphingolipids in biological samples.

Protocol 1: Sphingolipid Extraction from Plasma
  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 50 µL of plasma in a glass tube, add 10 µL of the internal standard working solution (containing this compound).

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add 1.5 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex vigorously for 1 minute.

    • Incubate at 48°C for 2 hours to ensure complete lipid extraction.

    • Add 0.5 mL of chloroform and 0.5 mL of deionized water to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection and Drying:

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Sphingolipid Extraction from Cultured Cells
  • Cell Harvesting and Lysis:

    • Harvest cultured cells by scraping and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a known volume of PBS and determine the protein concentration using a suitable method (e.g., BCA assay).

    • To an aliquot of the cell homogenate (e.g., corresponding to 100 µg of protein), add the internal standard working solution containing this compound.

  • Lipid Extraction:

    • Add a sufficient volume of a butanol:methanol (1:1, v/v) mixture containing 10 mM ammonium formate to the cell homogenate.

    • Vortex thoroughly and incubate at room temperature for 30 minutes with occasional vortexing.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

  • Supernatant Collection and Drying:

    • Transfer the supernatant containing the extracted lipids to a new tube.

    • Dry the extract under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable volume of the initial LC mobile phase.

Protocol 3: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions (Reversed-Phase):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate

  • Mobile Phase B: Methanol with 0.2% formic acid and 1 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic sphingolipids. The gradient should be optimized based on the specific sphingolipids of interest and the column used.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ion pairs for each sphingolipid species and the this compound internal standard need to be determined and optimized on the specific mass spectrometer being used. A common transition for sphinganine is the loss of two water molecules from the protonated molecule.

Table 3: Example MRM Transitions for Sphingoid Bases

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sphinganine (d18:0)302.3266.3
Sphingosine (d18:1)300.3264.3
This compound 309.3 273.3

Signaling Pathways and Experimental Workflow Diagrams

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_signaling Signaling Molecules Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (d18:0) Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 ComplexSphingolipids Complex Sphingolipids Sphingosine_salvage Sphingosine (d18:1) ComplexSphingolipids->Sphingosine_salvage Hydrolases Sphingosine_salvage->Ceramide CerS Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine CDase Apoptosis Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Ceramide S1P Lyase/ CerS Receptors Cell Survival, Proliferation S1P->Receptors S1PRs

Caption: Key Sphingolipid Metabolic and Signaling Pathways.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Cells, Tissue) AddIS Addition of This compound Internal Standard BiologicalSample->AddIS Extraction Lipid Extraction (LLE or Protein Precipitation) AddIS->Extraction Drying Drying of Lipid Extract Extraction->Drying Reconstitution Reconstitution in LC Mobile Phase Drying->Reconstitution LC_Separation LC Separation (Reversed-Phase or HILIC) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte / Internal Standard) PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification

Caption: Experimental Workflow for Sphingolipid Quantification.

Application Notes and Protocols for D-erythro-sphinganine-d7 in Plant Sphingolipid Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are integral structural components of plant cell membranes and are increasingly recognized as critical signaling molecules involved in various physiological processes, including growth, development, and responses to both biotic and abiotic stress. D-erythro-sphinganine (also known as dihydrosphingosine), a key intermediate in the de novo sphingolipid biosynthesis pathway, and its phosphorylated and acylated derivatives, play pivotal roles in mediating cellular responses.

To accurately quantify these low-abundance but highly bioactive molecules, stable isotope-labeled internal standards are indispensable. D-erythro-sphinganine-d7 is a deuterated analog of sphinganine, designed for use as an internal standard in mass spectrometry-based lipidomics. Its near-identical chemical and physical properties to the endogenous analyte ensure accurate quantification by correcting for variations during sample extraction, processing, and analysis. These application notes provide detailed protocols for the use of this compound in plant sphingolipid research, along with an overview of relevant signaling pathways.

Quantitative Data on Sphinganine Levels in Plants

The following table summarizes the relative abundance of different long-chain bases (LCBs) in Arabidopsis thaliana leaves, as determined by hydrolysis of total sphingolipids and HPLC analysis. This provides context for the typical distribution of sphinganine (d18:0) in relation to other LCBs.

Table 1: Relative Abundance of Long-Chain Bases in Arabidopsis thaliana Leaves [1]

Long-Chain BaseSystematic NameAbbreviationRelative Abundance (mol %)
Sphinganine(2S,3R)-2-aminooctadecane-1,3-diold18:010
(E)-sphing-8-enine(2S,3R,8E)-2-aminooctadec-8-ene-1,3-diold18:1 (8E)15
(Z)-sphing-8-enine(2S,3R,8Z)-2-aminooctadec-8-ene-1,3-diold18:1 (8Z)25
Phytosphingosine(2S,3S,4R)-2-aminooctadecane-1,3,4-triolt18:040
(E)-4-hydroxy-8-sphingenine(2S,3S,4R,8E)-2-aminooctadec-8-ene-1,3,4-triolt18:1 (8E)5
(Z)-4-hydroxy-8-sphingenine(2S,3S,4R,8Z)-2-aminooctadec-8-ene-1,3,4-triolt18:1 (8Z)5

Data is synthesized from Markham et al., 2006.

Experimental Protocols

Protocol 1: Extraction of Sphingolipids from Plant Tissue for LC-MS/MS Analysis

This protocol is adapted from the widely cited method developed by Markham and Jaworski (2007) for the extraction of sphingolipids from Arabidopsis thaliana.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves), lyophilized

  • This compound internal standard solution (concentration to be determined based on expected analyte levels)

  • Extraction Solvent: Isopropanol:Heptane:Water (55:20:25, v/v/v)

  • Tetrahydrofuran (THF)

  • Methanol

  • Formic acid

  • Homogenizer (e.g., bead beater)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., QTRAP)

Procedure:

  • Sample Preparation: Weigh 10-30 mg of lyophilized plant tissue into a 2 mL screw-cap tube containing ceramic beads.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample. The amount should be optimized to be within the linear range of the instrument's detector and comparable to the expected endogenous sphinganine levels.

  • Extraction: a. Add 1.5 mL of pre-heated (60°C) Extraction Solvent to each tube. b. Homogenize the tissue using a bead beater for 3 minutes. c. Incubate the samples at 60°C for 15 minutes in a heating block. d. Centrifuge at 3,000 x g for 10 minutes to pellet the debris. e. Carefully transfer the supernatant to a new glass tube. f. Repeat the extraction (steps 3a-3e) on the pellet with another 1.5 mL of Extraction Solvent. g. Combine the supernatants.

  • Drying and Reconstitution: a. Dry the combined supernatants under a stream of nitrogen at 40°C. b. Reconstitute the dried lipid extract in 200 µL of THF:Methanol:Water (5:2:5, v/v/v) containing 0.1% formic acid. c. Vortex briefly and sonicate for 5 minutes to ensure complete dissolution. d. Centrifuge at 13,000 x g for 5 minutes to pellet any insoluble material.

  • LC-MS/MS Analysis: a. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis. b. Analyze the samples using a reverse-phase HPLC column coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. c. The MRM transitions for endogenous sphinganine and this compound should be optimized for the specific instrument used.

Protocol 2: Quantification of Sphinganine using Isotope Dilution

Quantification is achieved by comparing the peak area of the endogenous (light) sphinganine to the peak area of the deuterated (heavy) internal standard (this compound).

Procedure:

  • Generate a Calibration Curve: Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of a non-deuterated sphinganine standard.

  • Analyze Samples and Standards: Inject the calibration standards and the extracted plant samples into the LC-MS/MS system.

  • Data Analysis: a. Integrate the peak areas for both the endogenous sphinganine and the this compound in all samples and standards. b. Calculate the peak area ratio (endogenous sphinganine / this compound) for each sample and standard. c. Plot the peak area ratio versus the concentration of the non-deuterated standard to generate a calibration curve. d. Determine the concentration of sphinganine in the plant samples by interpolating their peak area ratios on the calibration curve. e. Normalize the final concentration to the initial weight of the plant tissue (e.g., in pmol/mg dry weight).

Signaling Pathways and Experimental Workflows

Sphingolipid Biosynthesis in Plants

The de novo synthesis of sphingolipids in plants begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. This pathway leads to the formation of sphinganine, which is then further metabolized to produce a diverse array of complex sphingolipids.

Sphingolipid_Biosynthesis Serine Serine invis1 Serine->invis1 PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->invis1 Ketosphinganine 3-Ketosphinganine Sphinganine Sphinganine (d18:0) Ketosphinganine->Sphinganine 3-KSR invis2 Sphinganine->invis2 Ceramide Ceramide ComplexSL Complex Sphingolipids (Glucosylceramides, GIPCs) Ceramide->ComplexSL invis1->Ketosphinganine SPT invis2->Ceramide Ceramide Synthase

Caption: De novo sphingolipid biosynthesis pathway in plants.

Sphinganine-Mediated Programmed Cell Death (PCD) Signaling

Accumulation of sphinganine, often triggered by biotic stresses such as pathogen infection, can induce a programmed cell death (PCD) response in plants. This signaling cascade involves the activation of protein kinases and the production of reactive oxygen species (ROS).

Sphinganine_PCD_Pathway Stress Biotic Stress (e.g., Pseudomonas syringae) Sphinganine_acc Sphinganine (d18:0) Accumulation Stress->Sphinganine_acc EDS1 EDS1 Stress->EDS1 MPK6 MPK6 Activation Sphinganine_acc->MPK6 ROS Reactive Oxygen Species (ROS) Production MPK6->ROS PCD Programmed Cell Death (PCD) ROS->PCD SA Salicylic Acid (SA) Pathway SA->Sphinganine_acc EDS1->SA Experimental_Workflow Sample Plant Tissue Collection (e.g., Arabidopsis leaves) Lyophilize Lyophilization Sample->Lyophilize Homogenize Homogenization & Weighing Lyophilize->Homogenize Spike Spike with this compound Homogenize->Spike Extract Lipid Extraction (Isopropanol:Heptane:Water) Spike->Extract Dry Drying under Nitrogen Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

References

Application Notes and Protocols for In Vivo Sphingolipid Metabolism Studies Using D-erythro-sphinganine-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-sphinganine-d7 is a stable isotope-labeled form of sphinganine, a key intermediate in the de novo biosynthesis of sphingolipids.[1] Its use as a metabolic tracer in animal models, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise tracking of its incorporation into downstream complex sphingolipids such as dihydroceramides, ceramides, and sphingomyelins.[2] This powerful technique enables researchers to elucidate the dynamics of sphingolipid metabolism in various physiological and pathological states, and to evaluate the effects of therapeutic interventions on these pathways. Sphingolipids are crucial components of cell membranes and are involved in a multitude of cellular processes, including signal transduction, cell growth, and apoptosis.[3] Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including metabolic disorders like dyslipidemia and insulin resistance, neurodegenerative diseases, and cancer.[4][5]

These application notes provide a comprehensive overview and detailed protocols for conducting animal model studies to trace the metabolic fate of this compound.

Key Applications

  • Elucidating Sphingolipid Metabolic Pathways: Tracking the conversion of this compound into various downstream sphingolipid species to understand pathway dynamics in vivo.

  • Pharmacodynamic Studies: Assessing the impact of novel drug candidates on the activity of enzymes involved in sphingolipid metabolism.

  • Disease Model Characterization: Investigating alterations in sphingolipid metabolism in animal models of diseases such as dyslipidemia, atherosclerosis, and non-alcoholic fatty liver disease (NAFLD).

  • Biomarker Discovery: Identifying changes in the flux of sphingolipid synthesis that may serve as biomarkers for disease progression or therapeutic response.

Representative Experimental Workflow

The overall workflow for an in vivo study using this compound involves several key stages, from animal model selection and tracer administration to sample analysis and data interpretation.

G cluster_pre Pre-Analytical cluster_exp Experimental Phase cluster_post Analytical Phase A Animal Model Selection (e.g., Dyslipidemia Model) B Acclimatization and Baseline Measurements A->B C Administration of This compound B->C D Time-Course Sample Collection (Plasma, Tissues) C->D E Lipid Extraction from Samples D->E F LC-MS/MS Analysis E->F G Data Processing and Quantification F->G H Results and Interpretation G->H Metabolic Flux Analysis and Biological Interpretation

Caption: Experimental workflow for in vivo sphingolipid metabolic studies.

Sphinganine Metabolic Pathway

D-erythro-sphinganine is a central molecule in the de novo synthesis of sphingolipids. Following its formation, it is acylated to form dihydroceramide, which is then desaturated to produce ceramide, a critical hub in sphingolipid metabolism. Ceramide can be further metabolized to form more complex sphingolipids like sphingomyelin and glucosylceramide.

G cluster_pathway De Novo Sphingolipid Synthesis A Serine + Palmitoyl-CoA B 3-Ketosphinganine A->B SPT C This compound (Tracer Administered) B->C KSR D Dihydroceramide-d7 C->D CerS E Ceramide-d7 D->E DEGS1 F Sphingomyelin-d7 E->F SMS G Glucosylceramide-d7 E->G GCS

Caption: Metabolic fate of this compound in sphingolipid synthesis.

Quantitative Data Presentation

The following table presents hypothetical data from a study investigating the effect of a therapeutic agent on sphingolipid metabolism in a diet-induced mouse model of dyslipidemia.

AnalyteControl Group (pmol/mg tissue)Treatment Group (pmol/mg tissue)Fold Changep-value
This compound 150.2 ± 15.8145.6 ± 12.90.970.78
Dihydroceramide-d7 (C16:0) 85.4 ± 9.2120.1 ± 11.51.41<0.01
Ceramide-d7 (C16:0) 25.6 ± 3.118.2 ± 2.50.71<0.05
Sphingomyelin-d7 (d18:1/16:0) 40.8 ± 5.530.1 ± 4.20.74<0.05
Glucosylceramide-d7 (d18:1/16:0) 12.3 ± 1.811.9 ± 1.50.970.85

Data are presented as mean ± standard deviation (n=8 per group).

Experimental Protocols

Animal Model and Treatment
  • Animal Model: Utilize a relevant animal model, such as C57BL/6J mice on a high-fat diet for 12 weeks to induce dyslipidemia and insulin resistance.

  • Housing: House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Grouping: Randomly assign animals to a control group and a treatment group.

  • This compound Administration:

    • Prepare a solution of this compound in a suitable vehicle (e.g., 5% ethanol in saline).

    • Administer a single dose (e.g., 10 mg/kg) via intraperitoneal injection.

  • Sample Collection:

    • At predetermined time points (e.g., 1, 4, 8, and 24 hours) post-injection, collect blood via cardiac puncture into EDTA-coated tubes.

    • Immediately perfuse the liver with ice-cold phosphate-buffered saline (PBS) and harvest the tissue.

    • Snap-freeze all samples in liquid nitrogen and store at -80°C until analysis.

Lipid Extraction from Liver Tissue
  • Homogenization:

    • Weigh approximately 20-30 mg of frozen liver tissue.

    • Add 1 mL of ice-cold PBS and homogenize using a bead beater or Dounce homogenizer.

  • Extraction:

    • To the homogenate, add 2 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex vigorously for 1 minute.

    • Incubate at 48°C for 2 hours.

    • Add 0.6 mL of chloroform and 0.6 mL of deionized water to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Sample Collection:

    • Carefully collect the lower organic phase containing the lipids and transfer to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipids in a known volume (e.g., 200 µL) of the initial LC-MS/MS mobile phase.

LC-MS/MS Analysis
  • Chromatography:

    • LC System: Utilize a high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separating sphingolipids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to resolve the sphingolipid species of interest.

  • Mass Spectrometry:

    • MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Optimize precursor and product ion pairs for this compound and its expected downstream metabolites.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 308.3290.3
Dihydroceramide-d7 (C16:0) 548.6290.3
Ceramide-d7 (C16:0) 546.6272.3
Sphingomyelin-d7 (d18:1/16:0) 710.6184.1
Glucosylceramide-d7 (d18:1/16:0) 708.6272.3

Note: The exact m/z values may vary slightly depending on the instrument and adducts formed.

Conclusion

The use of this compound as a metabolic tracer in animal models provides a powerful tool for investigating the complexities of sphingolipid metabolism. The detailed protocols and application notes provided here offer a robust framework for researchers to design and execute in vivo studies aimed at understanding the role of sphingolipids in health and disease, and for the preclinical evaluation of novel therapeutics targeting these pathways.

References

Preparation of D-erythro-sphinganine-d7 Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock solutions of D-erythro-sphinganine-d7. This deuterated sphingolipid is primarily utilized as an internal standard for the quantification of D-erythro-sphinganine (d18:0) in various biological samples using mass spectrometry. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures, and proper storage conditions to ensure the integrity and stability of the prepared solutions.

Introduction

D-erythro-sphinganine, a saturated sphingoid base, is a key precursor in the biosynthesis of ceramides and other sphingolipids. Altered levels of sphinganine have been implicated in various physiological and pathological processes, making its accurate quantification essential. This compound serves as an ideal internal standard for mass spectrometry-based analyses due to its similar chemical and physical properties to the endogenous analyte, with a distinct mass-to-charge ratio. This application note details a standardized protocol for the preparation of this compound stock solutions to be used in such quantitative studies.

Product Information and Specifications

A summary of the key quantitative data for this compound is presented in the table below.

ParameterValueReference
Synonyms Dihydrosphingosine-d7, D-erythro-Dihydrosphingosine-d7[1]
CAS Number 1246304-35-7[1][2]
Molecular Formula C₁₈H₃₂D₇NO₂[3]
Formula Weight 308.6 g/mol (also cited as 308.55)
Purity ≥99% deuterated forms (d₁-d₇)
Formulation Crystalline solid
Storage Temperature -20°C
Stability ≥ 4 years (when stored properly)

Solubility Specifications

The solubility of this compound in various organic solvents is crucial for the preparation of stock solutions.

SolventSolubilityReference
Dimethylformamide (DMF) 10 mg/mL
Dimethyl sulfoxide (DMSO) 2 mg/mL
Ethanol Miscible

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in ethanol. This is a commonly used concentration for an initial stock, which can then be further diluted to create working solutions.

Materials:

  • This compound (crystalline solid)

  • Anhydrous ethanol (≥99.5%)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibration: Allow the vial containing this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the solid.

  • Solubilization:

    • Transfer the weighed solid into a clean, amber glass vial.

    • Using a calibrated micropipette, add the appropriate volume of anhydrous ethanol to the vial. For 1 mg of solid, add 1 mL of ethanol.

    • Cap the vial tightly.

  • Dissolution:

    • Vortex the solution for 30-60 seconds to facilitate dissolution.

    • Visually inspect the solution to ensure that all the solid has dissolved.

    • If necessary, sonicate the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.

    • Store the stock solution at -20°C. When stored properly, the solution is stable for an extended period. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation Workflow start Start: Obtain this compound solid equilibrate Equilibrate vial to room temperature start->equilibrate weigh Accurately weigh the desired mass equilibrate->weigh add_solvent Add appropriate volume of solvent (e.g., Ethanol) weigh->add_solvent dissolve Vortex and/or sonicate to dissolve add_solvent->dissolve check Visually confirm complete dissolution dissolve->check check->dissolve No label_store Label and store stock solution at -20°C check->label_store Yes end End: Stock solution ready for use label_store->end

References

Application Note: Quantitative Analysis of D-erythro-sphinganine-d7 Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-erythro-sphinganine (also known as dihydro-sphingosine) is a critical intermediate in the de novo biosynthesis of all sphingolipids.[1] Sphingolipids are a class of bioactive lipids that play crucial roles in cell structure and signaling.[1][2][3] Their metabolites, including ceramide, sphingosine, and sphingosine-1-phosphate, are implicated in various cellular processes like proliferation, apoptosis, and inflammation. Consequently, accurate quantification of sphinganine and its metabolites is essential for understanding their roles in health and disease. D-erythro-sphinganine-d7 is a stable isotope-labeled internal standard used for the accurate quantification of endogenous sphinganine and related metabolites in complex biological matrices. This application note provides a detailed protocol for the extraction and quantification of D-erythro-sphinganine and its associated metabolites from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The overall experimental workflow for the analysis of D-erythro-sphinganine metabolites is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Protein Precipitation, Liquid-Liquid Extraction) Spike->Extraction Drydown Evaporation of Solvent Extraction->Drydown Reconstitution Reconstitution in LC-MS/MS compatible solvent Drydown->Reconstitution LC Liquid Chromatography (Reversed-Phase or HILIC) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Internal Standard Integration->Quantification Report Data Reporting Quantification->Report

Caption: Experimental workflow for the quantification of sphinganine metabolites.

Sphingolipid Metabolism Signaling Pathway

D-erythro-sphinganine is a central molecule in the de novo synthesis of sphingolipids. The pathway begins with the condensation of serine and palmitoyl-CoA and leads to the formation of various complex and bioactive sphingolipids.

Sphingolipid Metabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT D-erythro-sphinganine D-erythro-sphinganine 3-Ketosphinganine->D-erythro-sphinganine 3-KSR Dihydroceramide Dihydroceramide D-erythro-sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SPHK

Caption: Simplified de novo sphingolipid biosynthesis pathway.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial for the accurate quantification of sphingolipids. Protein precipitation is a common method for serum and plasma samples.

Materials:

  • Biological sample (e.g., 20 µL of serum or plasma)

  • This compound internal standard solution (concentration verified)

  • Methanol, HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 20 µL of the biological sample into a clean microcentrifuge tube.

  • Add 200 µL of methanol containing the this compound internal standard at a known concentration (e.g., 25 ng/mL).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • Inject an aliquot (e.g., 1-5 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section provides a general LC-MS/MS method. Specific parameters may need to be optimized for individual instruments.

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A gradient elution is typically employed to separate the analytes. An example gradient is as follows:

    • 0-0.5 min: 50% B

    • 0.5-2.5 min: 50-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-50% B

    • 3.1-3.7 min: 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for sphinganine and the this compound internal standard need to be optimized on the specific mass spectrometer used. Example transitions are provided in the table below.

Quantitative Data

The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of sphinganine.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Sphinganine302.3284.35015
This compound309.3291.35015

Note: These values are illustrative and should be optimized for the specific instrument.

Table 2: Method Performance Characteristics

ParameterTypical ValueReference
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1-25 ng/mL
Intra- and Inter-assay Precision (%CV)< 15%
Accuracy85-115%
Extraction Recovery98-109%

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of D-erythro-sphinganine and its metabolites in biological samples. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for both research and clinical applications in the field of sphingolipidomics.

References

Troubleshooting & Optimization

Technical Support Center: D-erythro-sphinganine-d7 Signal Intensity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-erythro-sphinganine-d7. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the signal intensity of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a deuterated form of sphinganine, a precursor to various sphingolipids. It is commonly used as an internal standard for the quantification of endogenous sphinganine and other related sphingolipids in biological samples by mass spectrometry (GC-MS or LC-MS).[1][2][3] The deuterium labeling provides a distinct mass difference from the endogenous analyte, allowing for accurate quantification.

Q2: What are the optimal storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1][4] The stability is reported to be at least one to four years under these conditions. It is shipped at room temperature in the continental US.

Q3: In which solvents is this compound soluble?

This compound is soluble in various organic solvents. The following table summarizes its solubility.

SolventConcentration
Dimethylformamide (DMF)10 mg/mL
Dimethyl sulfoxide (DMSO)2 mg/mL
EthanolMiscible

Data sourced from Cayman Chemical product information.

Q4: I am observing consistently low or no signal for this compound across all my samples. What are the likely causes?

Consistently low or absent signal can point to several issues. A primary suspect is the integrity of the internal standard solution itself. It's crucial to verify that the solution was prepared correctly and has not degraded. Another common reason is an error in adding the internal standard to the samples. Finally, systemic issues with the LC-MS instrument, such as a contaminated ion source or incorrect mobile phase composition, can lead to a general loss of signal.

Troubleshooting Guide

Low signal intensity of this compound can be a significant challenge. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Issue 1: Abrupt or Random Loss of Signal in a Few Samples

If you observe a sudden and significant drop or complete absence of the this compound signal in a subset of your samples, the issue is likely related to sample preparation or the autosampler.

Troubleshooting Workflow for Abrupt Signal Loss

G start Abrupt/Random Signal Loss is_spiking_error IS Spiking Error? start->is_spiking_error check_prep Review Sample Preparation Protocol for Affected Samples reprepare Re-prepare Affected Samples check_prep->reprepare check_autosampler Perform Injection Precision Test service_autosampler Service Autosampler check_autosampler->service_autosampler is_spiking_error->check_prep Yes autosampler_malfunction Autosampler Malfunction? is_spiking_error->autosampler_malfunction No autosampler_malfunction->check_autosampler Yes G start Consistent/Gradual Low Signal is_degraded IS Degraded? start->is_degraded check_is_solution Verify IS Solution Integrity (Concentration, Degradation) prepare_fresh_is Prepare Fresh IS Solution check_is_solution->prepare_fresh_is check_matrix_effects Investigate Matrix Effects post_column_infusion Perform Post-Column Infusion Experiment check_matrix_effects->post_column_infusion check_instrument Inspect LC-MS System clean_source Clean Ion Source and Run System Suitability check_instrument->clean_source is_degraded->check_is_solution Yes matrix_effect Matrix Effect? is_degraded->matrix_effect No matrix_effect->check_matrix_effects Yes instrument_contamination Instrument Contamination? matrix_effect->instrument_contamination No instrument_contamination->check_instrument Yes

References

D-erythro-sphinganine-d7 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and storage of D-erythro-sphinganine-d7, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use as an internal standard in mass spectrometry-based analyses.

Stability and Storage Conditions

Proper handling and storage of this compound are critical to ensure its integrity and the accuracy of experimental results.

Summary of Storage Recommendations
ParameterRecommendationSource(s)
Storage Temperature -20°C[1][2][3]
Physical Form Powder/Solid[3]
Long-Term Stability ≥ 4 years (as solid at -20°C)[1]
1 year (as solid at -20°C)
Solution Stability Use within 1 month when stored at -20°C.
Shipping Conditions Room temperature or on dry ice.
Key Recommendations:
  • Long-Term Storage: For optimal stability, this compound should be stored as a solid at -20°C.

  • Solution Preparation: Prepare stock solutions in high-purity solvents such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

  • Working Solutions: It is advisable to prepare fresh working solutions from the stock solution for each experiment to minimize the risk of degradation and contamination.

  • Avoid Freeze-Thaw Cycles: To prevent degradation, it is recommended to aliquot stock solutions into single-use vials. This practice minimizes the number of freeze-thaw cycles the solution is subjected to.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific requirements of your experimental protocol and its compatibility with your analytical system.

Q2: How should I handle the powdered form of this compound?

A2: Handle the powdered form in a clean, dry environment. To avoid contamination, use clean spatulas and glassware. For accurate measurements, it is recommended to weigh the powder in a controlled environment.

Q3: Can I store the this compound solution at 4°C?

A3: For long-term stability, storage at -20°C is recommended. Short-term storage of working solutions at 4°C may be acceptable, but it is best to prepare fresh solutions for each experiment to ensure accuracy.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inconsistent or Low Internal Standard Signal

Possible Causes:

  • Degradation: The internal standard may have degraded due to improper storage or handling. Exposure to alkaline conditions during sample preparation can lead to the degradation of sphinganine.

  • Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer.

  • Instrumental Drift: Changes in the mass spectrometer's sensitivity over time can lead to variations in signal intensity.

Troubleshooting Workflow:

A Inconsistent/Low IS Signal B Prepare Fresh IS Solution A->B C Analyze Neat IS Solution B->C D Signal Still Low? C->D E Check Instrument Performance (Tuning, Calibration) D->E Yes F Investigate Matrix Effects (Post-column infusion, dilution series) D->F No I Contact Technical Support E->I G Optimize Sample Preparation (e.g., pH adjustment, extraction method) F->G H Problem Resolved G->H

Caption: Troubleshooting workflow for inconsistent internal standard signals.

Issue 2: Chromatographic Peak Tailing or Splitting

Possible Causes:

  • Poor Solubility: The internal standard may not be fully dissolved in the injection solvent.

  • Column Overload: The amount of internal standard injected may be too high for the analytical column.

  • Column Degradation: The performance of the HPLC/UPLC column may have deteriorated.

Troubleshooting Steps:

  • Ensure Complete Dissolution: Gently warm and vortex the internal standard solution to ensure it is fully dissolved.

  • Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute solution of the internal standard.

  • Evaluate Column Performance: Inject a known standard to check the column's performance. If necessary, clean or replace the column.

Issue 3: Unexpected Peaks in the Mass Spectrum

Possible Causes:

  • Contamination: The internal standard solution or the sample may be contaminated.

  • In-source Fragmentation: The internal standard may be fragmenting in the ion source of the mass spectrometer.

  • Isotopic Exchange: Deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent or matrix, leading to the appearance of peaks with lower m/z values.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Use fresh, high-purity solvents to prepare a new internal standard solution.

  • Optimize Ion Source Parameters: Adjust the ion source settings (e.g., temperature, voltages) to minimize in-source fragmentation.

  • Investigate Isotopic Exchange: Analyze the internal standard solution over time to see if the intensity of the lower m/z peaks increases. If so, consider using a less protic solvent for storage and sample preparation.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions

Materials:

  • This compound (powder)

  • High-purity ethanol (or DMF/DMSO)

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 1 mg of this compound powder.

    • Dissolve the powder in 1 mL of ethanol in a volumetric flask.

    • Ensure complete dissolution by gentle vortexing.

    • Store the stock solution at -20°C in amber glass vials.

  • Working Solution (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock solution with the appropriate solvent to achieve the desired concentration.

    • For example, to prepare a 10 µg/mL solution, dilute 10 µL of the 1 mg/mL stock solution to a final volume of 1 mL.

    • Prepare the working solution fresh before each experiment.

Protocol 2: Sphingolipid Extraction from Plasma for LC-MS/MS Analysis

Materials:

  • Plasma samples

  • This compound internal standard working solution

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a clean microcentrifuge tube, add a known amount of the this compound working solution (the amount will depend on the expected concentration of the analyte).

  • Lipid Extraction:

    • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

  • Collection and Drying:

    • Carefully collect the lower organic layer containing the lipids and transfer it to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.

    • Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 De Novo Sphingolipid Synthesis cluster_1 Salvage Pathway Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine Sphinganine Sphinganine (D-erythro-sphinganine) Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide ComplexSphingolipids Complex Sphingolipids Ceramide->ComplexSphingolipids Sphingosine Sphingosine ComplexSphingolipids->Sphingosine Ceramide2 Ceramide Sphingosine->Ceramide2

Caption: Simplified overview of sphingolipid metabolism pathways.

Start Start: Plasma Sample Add_IS Add this compound Internal Standard Start->Add_IS Extraction Lipid Extraction (e.g., Chloroform/Methanol) Add_IS->Extraction Dry_Down Evaporate to Dryness Extraction->Dry_Down Reconstitute Reconstitute in Mobile Phase Dry_Down->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: General experimental workflow for sphingolipid analysis.

References

Technical Support Center: Common Pitfalls in Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who use deuterated internal standards in their analytical workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for my deuterated standards?

A: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment, such as a solvent or matrix.[1][2] This is a significant concern because it alters the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry analysis.[1] The loss of deuterium can result in an underestimation of the internal standard's concentration, leading to an overestimation of the analyte's concentration.[1][2] In severe cases, complete loss of deuterium can generate a "false positive" signal for the unlabeled analyte.

Q2: I'm observing a chromatographic shift between my analyte and its deuterated internal standard. Why is this happening and how can I address it?

A: This phenomenon is known as the chromatographic isotope effect. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a small difference in polarity. This separation can be problematic as the analyte and internal standard might experience different matrix effects, which can compromise the accuracy of your results.

To address this, you can:

  • Modify the Gradient: A shallower gradient can increase the peak width for both the analyte and the internal standard, promoting better overlap.

  • Adjust Mobile Phase Composition: Small changes to the organic or aqueous components of the mobile phase can alter selectivity and potentially reduce the separation.

  • Use a Lower Resolution Column: In some cases, a column with larger particle size or shorter length can increase band broadening, helping the peaks to co-elute.

Q3: How can I be sure of the isotopic and chemical purity of my deuterated standard, and what are the consequences of low purity?

A: The purity of your deuterated internal standard is critical for accurate quantification. There are two key types of purity to consider:

  • Isotopic Purity: This refers to the percentage of the material that is fully deuterated at the specified positions. Low isotopic purity means there is a significant amount of partially deuterated or non-deuterated analyte present in the standard. This can lead to an overestimation of the analyte concentration in your samples.

  • Chemical Purity: This refers to the absence of other chemical compounds. Impurities can cause interfering peaks in your chromatogram.

You should always check the Certificate of Analysis provided by the supplier for purity information. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.

Q4: My deuterated internal standard does not seem to be compensating for matrix effects. What could be the reason?

A: This is a common issue known as "differential matrix effects." It occurs when the analyte and the deuterated internal standard are affected differently by the sample matrix. A primary cause is a slight difference in their chromatographic retention times. Even a minimal separation can expose the analyte and the internal standard to different matrix components as they elute, leading to varying degrees of ion suppression or enhancement. In rare cases, even with perfect co-elution, the analyte and its deuterated counterpart may not experience identical ionization effects.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Isotopic Exchange (H/D Exchange)

If you suspect your deuterated internal standard is undergoing isotopic exchange, follow these steps.

Symptoms:

  • Decreasing internal standard peak area over time.

  • Inaccurate and imprecise quantitative results.

  • Appearance of a peak at the mass of the unlabeled analyte in the internal standard solution.

Troubleshooting Workflow:

G cluster_0 start Suspected Isotopic Exchange review_label Review Labeling Position (Certificate of Analysis) start->review_label check_labile Is the label on a labile site (O, N, S)? review_label->check_labile review_conditions Review Storage & Sample Prep Conditions check_labile->review_conditions No stability_study Perform Stability Study (See Protocol) check_labile->stability_study Yes check_ph_temp Are conditions acidic, basic, or high temp? review_conditions->check_ph_temp check_ph_temp->stability_study Yes no_exchange Problem likely elsewhere check_ph_temp->no_exchange No confirm_exchange Is exchange confirmed? stability_study->confirm_exchange mitigate Mitigation Strategies confirm_exchange->mitigate Yes confirm_exchange->no_exchange No consider_alt Consider Alternative IS (e.g., ¹³C, ¹⁵N) mitigate->consider_alt

Caption: Troubleshooting workflow for suspected deuterium loss.

Experimental Protocol: Stability Study for Isotopic Exchange

Objective: To determine if the deuterated internal standard is stable under the experimental conditions.

Methodology:

  • Sample Preparation: Spike the deuterated internal standard into a blank matrix (e.g., plasma, urine) at the working concentration.

  • Incubation: Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.

  • Analysis: Analyze the sample by LC-MS/MS immediately after preparation (t=0) and then at regular intervals over a period that reflects your typical experimental run time (e.g., 1, 4, 8, 24 hours).

  • Data Evaluation: Monitor the peak area of the deuterated standard and look for any increase in the signal corresponding to the unlabeled analyte's mass transition. A significant increase in the unlabeled analyte signal over time indicates deuterium exchange.

Guide 2: Assessing Purity and Isotopic Contribution

Use this guide to check the purity of your standard and quantify any contribution from the unlabeled analyte.

Symptoms:

  • A signal for the analyte is observed in blank samples spiked only with the deuterated internal standard.

  • Positive bias in results, especially at the lower end of the calibration curve.

Logical Relationship of Purity and Accuracy:

G cluster_0 low_purity Low Isotopic Purity (Unlabeled Analyte Present) is_signal Internal Standard (IS) Solution low_purity->is_signal analyte_signal Contributes to Analyte Signal is_signal->analyte_signal Contains ratio Inflated Analyte/IS Ratio analyte_signal->ratio overestimation Overestimation of Analyte Concentration ratio->overestimation

References

Technical Support Center: D-erythro-sphinganine-d7 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of LC-MS parameters for D-erythro-sphinganine-d7. It is intended for researchers, scientists, and drug development professionals actively using this internal standard in their analytical workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound.

Issue 1: Weak or No Signal for this compound

A weak or absent signal is a critical issue that can halt analytical runs. This section provides a systematic approach to diagnosing the root cause.

Troubleshooting Steps:

  • Verify Instrument Performance:

    • Ensure the LC-MS/MS system is functioning correctly by injecting a standard compound known to give a robust signal. If this standard also fails, the problem lies with the instrument itself and not specifically with this compound.

  • Isolate the Problem Source:

    • Sample Preparation: Was the this compound internal standard added to the sample correctly? Verify the concentration and spiking procedure.

    • Liquid Chromatography (LC): Is the LC system delivering the mobile phase correctly? Check for leaks, pressure fluctuations, and proper solvent levels.

    • Mass Spectrometry (MS): Is the MS detector turned on and are the correct parameters set? Confirm the ionization source is clean and functioning.

dot

cluster_troubleshooting Troubleshooting Workflow: Weak/No Signal start Weak or No Signal for This compound instrument_check Verify Instrument Performance with General Standard start->instrument_check sample_prep Check Sample Preparation: - Spiking concentration - Procedure accuracy instrument_check->sample_prep Standard OK instrument_issue Address General Instrument Problem instrument_check->instrument_issue Standard Fails lc_check Inspect LC System: - Leaks - Pressure stability - Solvent levels sample_prep->lc_check No Error sample_issue Re-prepare Sample sample_prep->sample_issue Error Identified ms_check Verify MS Detector: - Power and parameters - Source cleanliness lc_check->ms_check No Error lc_issue Resolve LC Issue lc_check->lc_issue Error Identified ms_issue Resolve MS Issue ms_check->ms_issue Error Identified end_node Signal Restored instrument_issue->end_node sample_issue->end_node lc_issue->end_node ms_issue->end_node

Caption: Workflow for diagnosing weak or no signal for this compound.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Suboptimal peak shapes can compromise the accuracy and precision of quantification.

Common Causes and Solutions:

  • Column Overload: The concentration of the analyte may be too high.

    • Solution: Dilute the sample and reinject.

  • Column Contamination or Degradation: Buildup of matrix components can degrade column performance.

    • Solution: Use a guard column and ensure proper sample cleanup. Consider flushing or replacing the analytical column.

  • Inappropriate Mobile Phase: The solvent composition may not be optimal for the analyte.

    • Solution: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.

Issue 3: Retention Time Shifts

Inconsistent retention times can lead to misidentification of compounds.[1]

Common Causes and Solutions:

  • Mobile Phase Instability: Changes in mobile phase composition due to evaporation of a volatile solvent can alter retention times.[2]

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.

  • Column Temperature Fluctuations: Inconsistent column heating can cause shifts in retention.[2]

    • Solution: Ensure the column oven is functioning correctly and the temperature is stable.

  • Column Degradation: Over time, the stationary phase of the column can degrade.[1]

    • Solution: Monitor column performance with regular quality control checks and replace the column when necessary.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound essential for sphingolipid analysis?

A1: Sphingolipids are often present at low concentrations in complex biological matrices. A stable isotope-labeled internal standard is crucial for accurate and reproducible quantification because it behaves nearly identically to the endogenous analyte during sample extraction and ionization, thus correcting for variability in these processes.[3]

Q2: What are the recommended LC column types for this compound analysis?

A2: Both reversed-phase (e.g., C18, C8) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be used. HILIC columns are often preferred for their ability to provide good retention and separation for polar sphingolipids. The choice depends on the specific sphingolipids being targeted in the analysis.

Q3: What are the typical mass transitions for this compound in MS/MS analysis?

A3: In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]+ is monitored. The exact mass of this compound is approximately 308.6 g/mol . A common transition would be monitoring the parent ion and a characteristic fragment ion.

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can be a significant issue. Strategies to minimize matrix effects include:

  • Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

  • Chromatographic Separation: Optimize the LC method to separate the analyte from matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

Experimental Protocols & Data

Optimized LC-MS/MS Parameters

The following tables summarize typical starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.

Table 1: Liquid Chromatography Parameters

ParameterHILIC MethodReversed-Phase Method
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Acetonitrile with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid & 10 mM Ammonium FormateAcetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid
Gradient Start at 5% B, increase to 50% B over 5 minStart at 40% B, increase to 100% B over 10 min
Flow Rate 0.4 mL/min0.3 mL/min
Column Temperature 40 °C50 °C
Injection Volume 5 µL10 µL

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transition To be optimized for specific instrument

dot

cluster_workflow General LC-MS Experimental Workflow sample_prep Sample Preparation (e.g., LLE, SPE) is_spike Spike with This compound sample_prep->is_spike lc_separation LC Separation (HILIC or RP) is_spike->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization ms_detection MS/MS Detection (MRM Mode) ionization->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: A typical experimental workflow for LC-MS analysis of sphingolipids.

Sample Preparation Protocol (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 750 µL of a mixture of methyl-tert-butyl ether (MTBE) and methanol (3:1, v/v).

  • Vortex for 1 minute to ensure thorough mixing.

  • Add 200 µL of water to induce phase separation.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

References

troubleshooting poor recovery of D-erythro-sphinganine-d7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-erythro-sphinganine-d7. This guide provides troubleshooting information and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to poor recovery during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is it used?

This compound is a deuterated form of sphinganine, a key precursor in the biosynthesis of ceramides and other sphingolipids. It is primarily used as an internal standard (IS) for the accurate quantification of its non-deuterated counterpart, sphinganine (d18:0), in biological samples using mass spectrometry (GC-MS or LC-MS/MS).[1] Because it has nearly identical chemical and physical properties to the endogenous analyte, it co-elutes chromatographically and experiences similar extraction efficiency and ionization effects, allowing for correction of analytical variability.[2]

Q2: What are the most common causes of poor or inconsistent recovery of this compound?

Poor recovery is a multifaceted issue that can arise at any stage of the analytical workflow. The primary causes can be grouped into three categories:

  • Sample Preparation and Extraction: This is the most frequent source of analyte loss. Issues include the selection of a suboptimal extraction solvent, incomplete phase separation in liquid-liquid extractions, or loss during solid-phase extraction (SPE) cleanup steps.[3][4]

  • Analyte Stability and Adsorption: While sphinganine is generally stable, it can be degraded by certain harsh chemical treatments like strong alkaline hydrolysis.[5] As an amphipathic molecule, it may also adsorb to plastic or glass surfaces, especially at low concentrations.

  • Analytical Instrumentation (LC-MS/MS): Problems within the instrument, such as a dirty ion source, a degraded column, or incorrect injector settings, can lead to a general loss of signal intensity. Furthermore, matrix effects can suppress or enhance the ionization of the internal standard, leading to apparent low recovery.

Q3: My internal standard recovery is low. How do I begin to troubleshoot the problem?

A systematic approach is crucial for identifying the source of low recovery. The diagram below provides a logical workflow for troubleshooting.

Troubleshooting_Workflow start Low this compound Recovery Observed check_is_prep Verify IS Preparation (Concentration, Solvent, Age) start->check_is_prep check_extraction Evaluate Extraction Protocol check_is_prep->check_extraction IS Prep OK prep_ok Preparation Correct check_is_prep->prep_ok Issue Found check_matrix Assess Matrix Effects check_extraction->check_matrix Extraction OK extraction_issue Optimize Extraction: - Test different solvents - Ensure phase separation - Check SPE protocol check_extraction->extraction_issue Issue Found check_instrument Investigate LC-MS/MS Performance check_matrix->check_instrument Matrix Effects OK matrix_issue Mitigate Matrix Effects: - Improve sample cleanup - Adjust chromatography - Dilute sample check_matrix->matrix_issue Issue Found instrument_issue Perform Instrument Maintenance: - Clean ion source - Replace column/guard - Check for leaks check_instrument->instrument_issue Issue Found end_good Problem Resolved prep_ok->end_good extraction_issue->end_good matrix_issue->end_good instrument_issue->end_good

Caption: A decision tree for troubleshooting low internal standard recovery.

Start by verifying the simple things: confirm the concentration and integrity of your stock solution. Next, critically evaluate each step of your sample preparation. To test for matrix effects, compare the IS signal in a neat solvent to its signal in an extracted blank matrix. If these steps do not reveal the issue, proceed to instrument maintenance.

Q4: Which extraction method is best for this compound?

There is no single "best" method, as the optimal choice depends on the sample matrix and the other lipids you may be analyzing. However, some methods are known to yield better recoveries for sphingoid bases like sphinganine.

  • Single-Phase Methods: A single-phase butanol extraction or a methanol/chloroform extraction often provides good to excellent recovery for a broad range of sphingolipids, including sphinganine.

  • Protein Precipitation: For plasma or serum, simple protein precipitation with methanol can be effective and fast.

  • Two-Phase Methods (Folch/Bligh & Dyer): While classic and widely used, these methods can sometimes result in lower recovery of the more polar sphingoid bases, which may partition into the aqueous phase or be lost at the interface.

  • MTBE Methods: Two-phase extractions using methyl-tert-butyl-ether (MTBE) have shown poor recoveries for sphinganine and its phosphorylated derivatives.

Data & Protocols

Table 1: Comparison of Common Sphingolipid Extraction Methods
Extraction MethodTypical Solvent SystemPhasesGeneral Recovery for SphinganineKey AdvantagesKey Disadvantages
Methanol (MeOH) Precipitation Methanol1Good (80-110%)Simple, fast, uses less toxic solventsMay be less effective for complex matrices
Single-Phase Butanol Butanol/Methanol1Very GoodGood recovery for a broad range of sphingolipidsRequires evaporation of a higher-boiling solvent
Folch Method Chloroform/Methanol/Water2Moderate to Good (69-96%)Well-established, good for complex lipidsCan have lower recovery for polar sphingoid bases
Bligh & Dyer (B&D) Method Chloroform/Methanol/Water2Variable (35-72%)Widely used, effective for many lipid classesCan have lower recovery for polar sphingoid bases
MTBE Method MTBE/Methanol/Water2PoorGood for non-polar lipidsNot recommended for sphinganine or its phosphates
Experimental Protocol: Single-Phase Butanol/Methanol Extraction

This protocol is adapted for the extraction of sphingolipids from plasma or serum.

  • Sample Preparation: To 50 µL of plasma in a glass tube, add 50 µL of water.

  • Internal Standard Spiking: Add a known amount of this compound (e.g., 50 pmol) dissolved in the extraction solvent.

  • Extraction: Add 500 µL of a butanol:methanol (1:1, v/v) solution.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., 100 µL of mobile phase A).

Table 2: Typical LC-MS/MS Parameters for Sphinganine Analysis
ParameterTypical SettingRationale
LC Column HILIC or C18 (2.1 x 100 mm, <2 µm)HILIC provides good retention for polar lipids; C18 is also widely used.
Mobile Phase A Water with 0.1-0.2% Formic AcidAcid improves ionization efficiency in positive mode.
Mobile Phase B Acetonitrile with 0.1-0.2% Formic AcidCommon organic phase for both HILIC and reversed-phase.
Flow Rate 0.2 - 0.4 mL/minStandard analytical flow rate for this column dimension.
Ionization Mode Positive ESISphinganine readily forms [M+H]⁺ ions.
MRM Transition m/z 302.3 → 284.3Precursor [M+H]⁺ → Product [M+H-H₂O]⁺
IS MRM Transition m/z 309.3 → 291.3Precursor [M+d7+H]⁺ → Product [M+d7+H-H₂O]⁺

Note: MRM (Multiple Reaction Monitoring) transitions should be optimized on your specific mass spectrometer.

Visualizations

Experimental and Analytical Workflow

The following diagram outlines the typical workflow for quantifying sphinganine using this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 1. Biological Sample (e.g., Plasma, Cells) spike_is 2. Spike with This compound sample->spike_is extract 3. Lipid Extraction spike_is->extract dry_recon 4. Dry & Reconstitute extract->dry_recon lcms 5. LC-MS/MS Analysis dry_recon->lcms integrate 6. Peak Integration lcms->integrate calculate 7. Calculate Analyte/IS Ratio integrate->calculate quantify 8. Quantify Concentration calculate->quantify

Caption: General workflow for sphingolipid analysis using an internal standard.

Sphinganine in the Sphingolipid Pathway

D-erythro-sphinganine is a central molecule in the de novo synthesis of sphingolipids. Understanding its position in the pathway can be important for interpreting experimental results.

Sphingolipid_Pathway palmitoyl_coa Palmitoyl-CoA + Serine ksa 3-ketosphinganine palmitoyl_coa->ksa SPT sphinganine D-erythro-sphinganine (dihydrosphingosine) ksa->sphinganine KSR dihydroceramide Dihydroceramide sphinganine->dihydroceramide CerS ceramide Ceramide dihydroceramide->ceramide DEGS1 complex Complex Sphingolipids (e.g., Sphingomyelin) ceramide->complex

Caption: Simplified de novo sphingolipid biosynthesis pathway showing sphinganine.

References

Technical Support Center: Ensuring the Purity of D-erythro-sphinganine-d7 for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of D-erythro-sphinganine-d7 for use in experiments. The following information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a deuterated form of D-erythro-sphinganine, a key intermediate in the de novo biosynthesis of sphingolipids. Its primary application in research is as an internal standard for the accurate quantification of endogenous sphinganine and other related sphingolipids using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The seven deuterium atoms increase its molecular weight, allowing it to be distinguished from the non-deuterated (endogenous) analyte while maintaining very similar chemical and physical properties.

Q2: What are the potential impurities I should be aware of when using commercially available this compound?

While commercial suppliers typically provide this compound with high purity (>98-99%), it is crucial to be aware of potential impurities that could affect experimental results. These can be broadly categorized as:

  • Isotopic Impurities: These include species with incomplete deuteration (d1-d6) or the presence of the non-deuterated (d0) sphinganine. These impurities can interfere with the accurate quantification of the endogenous analyte.

  • Stereoisomers: The synthesis of D-erythro-sphinganine can sometimes yield other stereoisomers, such as the L-erythro, D-threo, and L-threo forms. These isomers may have different biological activities and chromatographic properties, potentially leading to inaccurate quantification or misinterpretation of biological effects.

  • Synthetic Intermediates and Reagents: Depending on the synthetic route, trace amounts of starting materials, protecting groups, or reagents used during synthesis (e.g., from reduction steps) may remain in the final product.

  • Degradation Products: Improper storage or handling can lead to the degradation of the compound.

Q3: How can I assess the purity of my this compound standard?

The purity of this compound should be assessed using a combination of analytical techniques to address both chemical and isotopic purity. The two primary methods are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for assessing both chemical and isotopic purity. By analyzing the mass-to-charge ratio (m/z), you can identify and quantify the desired d7-labeled compound and any potential isotopic or chemical impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR can provide detailed structural information and help identify the presence of any organic impurities that are not detected by mass spectrometry. For deuterated compounds, NMR can also provide information about the sites and extent of deuteration.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered when using this compound as an internal standard in LC-MS/MS analysis.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) of this compound 1. Column Overload: Injecting too high a concentration of the standard. 2. Secondary Interactions: The amine group of sphinganine can interact with residual silanols on the silica-based column. 3. Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal.1. Dilute the Standard: Prepare a dilution series to determine the optimal concentration for your system. 2. Use a Suitable Column: Employ a high-purity silica column with end-capping or a column specifically designed for basic compounds. Alternatively, add a small amount of a weak acid (e.g., 0.1% formic acid) or a competing base to the mobile phase. 3. Optimize Mobile Phase: Adjust the pH of the aqueous mobile phase. For reversed-phase chromatography, ensure sufficient organic content to achieve good peak shape.
Inconsistent or Low Signal Intensity 1. Ion Suppression/Enhancement: Co-eluting matrix components from the sample are affecting the ionization efficiency of the standard. 2. Degradation of the Standard: The standard may have degraded due to improper storage or repeated freeze-thaw cycles. 3. Adsorption to Vials/Tubing: Sphingolipids can be "sticky" and adsorb to glass or plastic surfaces.1. Improve Chromatographic Separation: Optimize the LC gradient to separate the standard from interfering matrix components. 2. Check Storage Conditions: Store the standard at -20°C or lower in a tightly sealed vial. Prepare fresh working solutions regularly. 3. Use Appropriate Labware: Use polypropylene or silanized glass vials and tubing to minimize adsorption.
Presence of Unlabeled (d0) Sphinganine in the Standard 1. Isotopic Impurity: The commercial standard contains a small percentage of the unlabeled compound. 2. In-source H/D Exchange: Deuterium atoms are exchanging with hydrogen atoms in the mass spectrometer's ion source.1. Quantify the d0 Impurity: Analyze the pure standard to determine the percentage of the d0 form. This can be subtracted from the analyte signal in your samples. 2. Optimize Ion Source Conditions: Reduce the ion source temperature and use a less harsh ionization method if possible. Ensure the mobile phase is not overly acidic or basic, which can promote exchange.
Chromatographic Separation of d0 and d7 Peaks 1. Isotope Effect: The C-D bond is slightly stronger than the C-H bond, which can sometimes lead to a small difference in retention time on high-resolution chromatography columns.1. Adjust Chromatography: A slight modification of the mobile phase composition or gradient can often help to co-elute the d0 and d7 peaks. 2. Wider Integration Windows: If complete co-elution is not possible, ensure that the integration windows for both the analyte and the internal standard are wide enough to encompass both peaks.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by LC-MS/MS

This protocol outlines a general method for assessing the chemical and isotopic purity of a this compound standard using a reversed-phase liquid chromatography-tandem mass spectrometry (RPLC-MS/MS) system.

1. Materials and Reagents:

  • This compound standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

2. Standard Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to 1 µg/mL in methanol.

3. LC-MS/MS Parameters:

Parameter Setting
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid
Gradient 0-1 min: 50% B; 1-5 min: 50-95% B; 5-6 min: 95% B; 6-6.1 min: 95-50% B; 6.1-8 min: 50% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: m/z 309.4 → 291.4; D-erythro-sphinganine (d0): m/z 302.3 → 284.3
Source Temperature 350°C
Capillary Voltage 3.5 kV

4. Data Analysis:

  • Acquire the data in full scan mode to identify any unexpected chemical impurities.

  • Use Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) to specifically detect and quantify the d7 and d0 forms of sphinganine.

  • Calculate the isotopic purity by determining the peak area ratio of the d0 form to the d7 form.

Protocol 2: Purity Assessment of this compound by NMR Spectroscopy

This protocol provides a general method for assessing the chemical purity of this compound using ¹H and ¹³C NMR.

1. Materials and Reagents:

  • This compound standard (1-5 mg)

  • Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃)

  • NMR tubes

2. Sample Preparation:

  • Dissolve 1-5 mg of the this compound standard in approximately 0.6 mL of deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

3. NMR Parameters (Example on a 500 MHz spectrometer):

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency 500 MHz125 MHz
Solvent CD₃ODCD₃OD
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 2.0 s2.0 s
Acquisition Time 3.0 s1.0 s
Spectral Width 12 ppm220 ppm

4. Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Compare the obtained ¹H and ¹³C chemical shifts with literature values for D-erythro-sphinganine to confirm the structure.

  • Integrate the peaks in the ¹H NMR spectrum to identify and quantify any organic impurities. The absence of signals where the deuterated protons should be can confirm the location of deuteration.

Visualizations

Sphingolipid Metabolism and Signaling Pathway

The following diagram illustrates the central role of sphinganine in the de novo synthesis of ceramides and its subsequent conversion to other bioactive sphingolipids like sphingosine and sphingosine-1-phosphate (S1P), which are key signaling molecules.

Sphingolipid_Metabolism cluster_key Enzymes Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine D-erythro-sphinganine Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingosine Sphingosine Ceramide->Sphingosine CDase ComplexSphingo Complex Sphingolipids Ceramide->ComplexSphingo Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK Signaling Cellular Signaling (Growth, Survival, etc.) S1P->Signaling key SPT: Serine palmitoyltransferase KSR: 3-ketosphinganine reductase CerS: Ceramide synthase DES: Dihydroceramide desaturase CDase: Ceramidase SPHK: Sphingosine kinase

Caption: De novo sphingolipid synthesis and key signaling pathways.

Experimental Workflow for Purity Assessment

This workflow diagram illustrates the logical steps for a comprehensive purity assessment of this compound.

Purity_Workflow Start Receive this compound Standard Prep_LCMS Prepare Standard for LC-MS/MS Analysis Start->Prep_LCMS Prep_NMR Prepare Standard for NMR Analysis Start->Prep_NMR Run_LCMS Perform LC-MS/MS Analysis Prep_LCMS->Run_LCMS Analyze_LCMS Analyze LC-MS/MS Data (Isotopic & Chemical Purity) Run_LCMS->Analyze_LCMS Decision Purity Meets Experimental Requirements? Analyze_LCMS->Decision Run_NMR Perform 1H and 13C NMR Prep_NMR->Run_NMR Analyze_NMR Analyze NMR Data (Structural Confirmation & Impurities) Run_NMR->Analyze_NMR Analyze_NMR->Decision Proceed Proceed with Experiments Decision->Proceed Yes Contact_Supplier Contact Supplier or Purify Further Decision->Contact_Supplier No

Technical Support Center: D-erythro-sphinganine-d7 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of D-erythro-sphinganine-d7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a deuterated form of D-erythro-sphinganine, a key precursor in the biosynthesis of sphingolipids.[1][2] In mass spectrometry-based quantification, it serves as an ideal internal standard.[1] Because it is nearly chemically identical to the endogenous analyte (D-erythro-sphinganine), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[3] This allows for accurate correction of signal variations caused by matrix effects, leading to more precise and reliable quantification of the target analyte.

Q2: What are matrix effects in the context of LC-MS/MS analysis?

A2: Matrix effects refer to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can lead to inaccurate quantification. In biological samples such as plasma or serum, phospholipids are a major source of matrix effects in LC-MS/MS analysis.

Q3: How do I know if my this compound quantification is being affected by matrix effects?

A3: Several signs may indicate the presence of matrix effects:

  • Poor reproducibility: High variability in analyte response across replicate injections of the same sample.

  • Inaccurate quantification: Discrepancies between expected and measured concentrations in quality control samples.

  • Peak shape distortion: Tailing or fronting of the chromatographic peak for your analyte or internal standard.

  • Signal suppression or enhancement: A systematic decrease or increase in the analyte signal when comparing standards prepared in pure solvent versus those prepared in the sample matrix. A quantitative assessment can be made by calculating the matrix factor.

Q4: What are the primary sources of matrix effects when analyzing sphingolipids in biological samples?

A4: The primary sources of matrix effects in biological samples are endogenous components that are co-extracted with the analytes of interest. For sphingolipid analysis, the most significant contributors are:

  • Phospholipids: These are highly abundant in biological membranes and are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and buffers: High concentrations of salts from buffers or the biological matrix itself can interfere with the ionization process.

  • Other lipids and endogenous metabolites: Co-eluting lipids and other small molecules can compete with the analyte for ionization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Poor Peak Shape and/or Signal Intensity

Possible Causes & Solutions

Cause Troubleshooting Step
Suboptimal Sample Preparation The sample extract may contain a high concentration of interfering substances. Improve sample cleanup by employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove phospholipids and other matrix components.
Chromatographic Co-elution Interfering matrix components may be co-eluting with D-erythro-sphinganine and its deuterated internal standard. Optimize the LC gradient to achieve better separation of the analyte from matrix interferences.
Instrument Contamination The LC system or MS source may be contaminated with residual matrix components from previous injections. Flush the system with a strong solvent to remove any buildup.
Incorrect Internal Standard Concentration The concentration of this compound should be comparable to the expected concentration of the endogenous analyte. This ensures both fall within the linear dynamic range of the instrument.
Issue 2: High Variability in Quantitative Results

Possible Causes & Solutions

Cause Troubleshooting Step
Inconsistent Sample Preparation Variability in extraction efficiency can lead to inconsistent results. Ensure the sample preparation protocol is followed precisely for all samples. The use of a stable isotope-labeled internal standard like this compound should help compensate for minor variations.
Significant Matrix Effects Different biological samples can exhibit varying degrees of matrix effects. The use of a stable isotope-labeled internal standard is the best way to correct for these variations. Consider more rigorous sample cleanup methods if variability persists.
Analyte/Internal Standard Instability Sphingolipids can be susceptible to degradation. Minimize freeze-thaw cycles and ensure proper sample storage.
Instrument Instability The performance of the LC-MS system may be drifting. Perform regular system suitability tests by injecting a standard mixture to monitor retention times, peak shapes, and signal intensities.

Experimental Protocols

Protocol 1: Sphingolipid Extraction from Plasma (Bligh & Dyer Method)

This protocol describes a common liquid-liquid extraction method for isolating sphingolipids from plasma samples.

  • Sample Preparation: To 100 µL of plasma, add 10 µL of the this compound internal standard solution.

  • Initial Extraction: Add 375 µL of a chloroform:methanol (1:2, v/v) solution and vortex thoroughly for 1 minute.

  • Phase Separation: Add 125 µL of chloroform and vortex. Then, add 125 µL of water and vortex again.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, into a new tube.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 9:1, v/v).

Protocol 2: Assessment of Matrix Effects

This protocol allows for the quantitative evaluation of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of D-erythro-sphinganine and this compound in the final reconstitution solvent.

    • Set B (Post-extraction Spike): Extract a blank plasma sample using the protocol above. Spike the dried extract with the standard solution from Set A before reconstitution.

    • Set C (Pre-extraction Spike): Spike a blank plasma sample with the standard solution from Set A before performing the extraction protocol.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Interpretation of Results:

Metric Value Interpretation
Matrix Effect ~100%No significant matrix effect.
< 100%Ion suppression is occurring.
> 100%Ion enhancement is occurring.
Recovery > 85%Acceptable extraction efficiency.
< 85%Poor extraction efficiency.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis LC-MS/MS Analysis start Plasma Sample add_is Add this compound (Internal Standard) start->add_is add_solvents Add Chloroform/Methanol/Water add_is->add_solvents vortex Vortex & Centrifuge add_solvents->vortex collect_organic Collect Organic Layer vortex->collect_organic dry Dry Down collect_organic->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantify Analyte inject->quantify

Caption: Workflow for Sphingolipid Quantification.

troubleshooting_logic cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Inaccurate Quantification? check_is Verify Internal Standard Use (Stable Isotope-Labeled) start->check_is Yes improve_cleanup Enhance Sample Cleanup (SPE, LLE) check_is->improve_cleanup use_sil Use SIL IS check_is->use_sil optimize_lc Optimize LC Separation improve_cleanup->optimize_lc remove_phospholipids Remove Phospholipids improve_cleanup->remove_phospholipids check_instrument Perform System Suitability Test optimize_lc->check_instrument separate_peaks Separate Analyte from Matrix optimize_lc->separate_peaks maintain_instrument Calibrate & Maintain check_instrument->maintain_instrument

Caption: Troubleshooting Matrix Effects.

References

Technical Support Center: D-erythro-sphinganine-d7 Calibration Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-erythro-sphinganine-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful use of this compound as an internal standard in LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS/MS analysis?

A1: this compound is a deuterated form of D-erythro-sphinganine, meaning that seven hydrogen atoms in the molecule have been replaced with deuterium atoms. This makes it an ideal internal standard (IS) for the quantification of endogenous sphinganine. In mass spectrometry, an internal standard is a compound added in a known amount to all samples, calibrators, and quality controls.[1] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard because it has nearly identical chemical and physical properties to the analyte of interest (sphinganine).[2] This allows it to co-elute with the analyte and experience similar effects from the sample matrix, thereby correcting for variability in sample preparation, injection volume, and ionization efficiency.

Q2: How should I prepare my calibration standards and quality control (QC) samples?

A2: Stock solutions of both sphinganine and this compound should be prepared in a suitable organic solvent, such as a methanol and chloroform mixture (1:1 v/v). From the sphinganine stock solution, a series of working standard solutions should be prepared by serial dilution to cover the desired calibration range. A separate working solution of the internal standard, this compound, should be prepared at a fixed concentration. To create your calibration standards, spike a known volume of each working standard solution into a blank matrix (e.g., plasma, cell lysate) and add a fixed volume of the internal standard working solution to each. Quality control samples should be prepared in the same manner at low, medium, and high concentrations within the calibration range.

Q3: What are the typical acceptance criteria for a calibration curve for sphinganine analysis?

A3: A well-optimized calibration curve for sphinganine using this compound as an internal standard should meet the following criteria:

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) > 0.99
Calibration Model Linear regression with 1/x or 1/x² weighting
Accuracy of Back-Calculated Concentrations Within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ)
Precision of Back-Calculated Concentrations Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ)

Q4: What are the most common sources of contamination in sphingolipid analysis?

A4: Contamination can arise from various sources, including solvents, glassware, plasticware, and even the LC column itself ("column bleed").[3] Phospholipids from biological matrices are a significant source of interference.[4] To minimize contamination, it is crucial to use high-purity solvents, meticulously clean all labware, and run solvent blanks between samples to monitor for any carryover or background ions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of sphinganine using this compound.

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Possible Cause Recommended Solution
Inaccurate Pipetting Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous organic solvents.
Incorrect Standard Concentrations Prepare fresh stock and working solutions from certified reference materials. Verify all calculations.
Inappropriate Weighting Factor Experiment with different weighting factors in your regression analysis (e.g., 1/x, 1/x²). Unweighted regression can lead to poor accuracy at the lower end of the curve.
Matrix Effects Ensure that the this compound internal standard is effectively compensating for matrix effects. If not, further sample cleanup may be necessary.
Detector Saturation If the high-concentration standards are deviating from linearity, the detector may be saturated. Extend the calibration range to lower concentrations or dilute the high-concentration standards.
Issue 2: High Variability in Internal Standard (IS) Response

High variability in the this compound peak area across a run can compromise the accuracy of your results.

Possible Cause Recommended Solution
Inconsistent IS Addition Add the internal standard as early as possible in the sample preparation workflow to account for any volume loss during extraction. Ensure the IS is thoroughly mixed with the sample.
Instrument Instability Check for fluctuations in the ion source spray stability, temperature, and gas flows.[3] Perform a system suitability test with a known standard to verify instrument performance.
Matrix-Induced Ion Suppression/Enhancement If the IS response is significantly different between calibration standards and study samples, it may indicate a matrix effect that the IS is not fully tracking. Diluting the samples with a blank matrix may help mitigate this.
Sample Preparation Inconsistency Ensure uniform sample extraction across all samples. Inconsistent recovery of the IS can lead to response variability.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Column Contamination A buildup of matrix components, especially phospholipids, can cause peak tailing. Flush the column with a strong solvent or replace it if the problem persists.
Column Overload Injecting a sample that is too concentrated can lead to peak fronting. Dilute the sample or reduce the injection volume.
Inappropriate Injection Solvent The injection solvent should be weaker than or of similar strength to the initial mobile phase to ensure good peak shape.
Secondary Interactions For HILIC separations, insufficient buffer concentration can lead to peak tailing due to secondary interactions with the stationary phase. Increasing the buffer concentration can improve peak shape.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Sphingolipids from Plasma
  • To 50 µL of plasma, add 10 µL of the this compound internal standard working solution.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) solution and vortex thoroughly.

  • Add 125 µL of chloroform and vortex.

  • Add 125 µL of water and vortex.

  • Centrifuge the sample at 1,000 x g for 5 minutes to induce phase separation.

  • Carefully transfer the lower organic phase to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for your LC-MS analysis (e.g., 100 µL of methanol:chloroform 9:1, v/v).

LC-MS/MS Method Parameters

The following table provides a starting point for developing your LC-MS/MS method. Optimization will be required for your specific instrument and application.

Parameter Recommended Setting
LC Column HILIC (e.g., 2.1 x 50 mm, 1.8 µm) or C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.2% formic acid and 10-200 mM ammonium formate (for HILIC) or 0.1% formic acid in water (for C18)
Mobile Phase B Acetonitrile with 0.2% formic acid (for HILIC) or 0.1% formic acid in acetonitrile/isopropanol (for C18)
Flow Rate 0.4 - 0.8 mL/min
Column Temperature 40 - 50 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See table below

MRM Transitions and Collision Energies (CE)

Note: These values are illustrative and should be optimized for your specific mass spectrometer.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Sphinganine302.3284.315 - 25
This compound309.3291.315 - 25

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add this compound sample->add_is extraction Liquid-Liquid Extraction (Chloroform/Methanol/Water) add_is->extraction drydown Evaporate to Dryness extraction->drydown reconstitute Reconstitute drydown->reconstitute inject Inject Sample reconstitute->inject lc_sep LC Separation (HILIC or C18) inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio calibrate Calibration Curve (Linear Regression) ratio->calibrate quantify Quantify Sphinganine calibrate->quantify

Caption: Experimental workflow for sphinganine analysis.

troubleshooting_workflow start Poor Calibration Curve (r² < 0.99) check_standards Are standards prepared correctly? start->check_standards check_is Is IS response consistent? check_standards->check_is Yes reprepare_standards Solution: Prepare fresh standards and verify calculations. check_standards->reprepare_standards No check_peaks Is peak shape acceptable? check_is->check_peaks Yes troubleshoot_is Action: Investigate IS variability (see guide). check_is->troubleshoot_is No troubleshoot_peaks Action: Troubleshoot peak shape (see guide). check_peaks->troubleshoot_peaks No matrix_effects Consider matrix effects, instrument issues, or inappropriate weighting. check_peaks->matrix_effects Yes

Caption: Troubleshooting decision tree for poor calibration.

sphingolipid_pathway serine Serine + Palmitoyl-CoA sphinganine Sphinganine (Analyte) serine->sphinganine SPT ceramide Dihydroceramide sphinganine->ceramide Ceramide Synthase sphingosine Sphingosine ceramide->sphingosine DES1 s1p Sphingosine-1-Phosphate sphingosine->s1p SPHK1/2

Caption: Simplified de novo sphingolipid synthesis pathway.

References

quality control measures for D-erythro-sphinganine-d7 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides quality control measures, troubleshooting guides, and frequently asked questions (FAQs) for experiments utilizing D-erythro-sphinganine-d7. It is designed for researchers, scientists, and drug development professionals working on sphingolipid analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of sphinganine, a key intermediate in the biosynthesis of sphingolipids.[1][2] Its primary application is as an internal standard (IS) for the quantification of endogenous sphinganine and other related sphingolipids in biological samples using mass spectrometry (GC-MS or LC-MS/MS).[2] Using a stable isotope-labeled internal standard like this compound is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate quantification.[3]

Q2: Why is my this compound eluting at a slightly different retention time than the native sphinganine?

A2: This phenomenon is known as the "chromatographic isotope effect." Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography.[4] This is due to subtle changes in the physicochemical properties of the molecule caused by the substitution of hydrogen with the heavier deuterium isotope. While complete co-elution may not always be achievable, chromatographic conditions can be optimized to minimize this shift.

Q3: What are the potential pitfalls of using a deuterated internal standard like this compound?

A3: While highly effective, potential issues with deuterated internal standards include:

  • Isotopic Crosstalk: The natural heavy isotopes of the analyte can contribute to the mass spectrometric signal of the deuterated internal standard.

  • Deuterium Exchange: In certain solution conditions (e.g., specific pH or temperature), the deuterium atoms may exchange with hydrogen atoms from the solvent, leading to a decrease in the internal standard signal and an increase in the analyte signal.

  • Purity of the Standard: The deuterated standard itself may contain a small amount of the unlabeled analyte as an impurity.

  • Metabolic Switching: In some biological systems, the deuterated standard could potentially be metabolized differently than the endogenous analyte.

Q4: How should I prepare and store my this compound stock solutions?

A4: this compound is soluble in solvents like DMF, DMSO, and ethanol. Stock solutions are typically prepared in a mixture of methanol and chloroform (1:1). It is recommended to store stock solutions at -20°C indefinitely.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of sphingolipids using this compound as an internal standard.

ProblemPossible CausesSuggested Solutions
High Variability in Quantitative Results (%CV > 15%) Inconsistent matrix effects.Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction efficiency. Standardize the lipid extraction protocol for all samples.
Instrument instability.Perform regular system suitability tests by injecting a standard mixture to ensure consistent retention times, peak shapes, and signal intensities.
Poor Peak Shape (Fronting or Tailing) Column overload.Reduce the injection volume or dilute the sample.
Column degradation.Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.
Low Signal Intensity or Ion Suppression Co-eluting matrix components interfering with ionization.Improve sample cleanup procedures to remove interfering substances. Modify the LC gradient to better separate the analyte from the matrix components.
Signal Detected in Blank Samples Isotopic contribution from the analyte to the internal standard channel.Prepare a series of calibration standards without the internal standard and monitor the mass transition of the internal standard to assess for crosstalk.
Presence of unlabeled analyte as an impurity in the internal standard.Prepare a solution of only the deuterated internal standard and monitor the mass transition of the unlabeled analyte.

Quality Control Parameters for LC-MS/MS Analysis

The following table summarizes key quality control parameters for validating an LC-MS/MS method for sphingolipid analysis using this compound.

ParameterAcceptance Criteria
Linearity (R²) of Calibration Curve > 0.99
Intra- and Inter-day Precision (%RSD) < 15%
Intra- and Inter-day Accuracy (%RE) 85-115% (92.23% to 110.06% has been reported)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10. A LLOQ of 0.2 ng/mL has been achieved in some methods.
Extraction Recovery 85-115% (98-109% has been reported for similar compounds)
Matrix Effect Within ±15% (IS-normalized matrix effect > 90.92% has been reported)

Experimental Protocols

Protocol 1: Sphingolipid Extraction from Plasma

This protocol is adapted from established methods for the extraction of sphingolipids from plasma samples.

Materials:

  • Plasma samples

  • This compound internal standard stock solution

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Water (H₂O)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a 100 µL aliquot of plasma in a glass tube, add 10 µL of the this compound internal standard mix.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) solution and vortex thoroughly.

  • Add 125 µL of chloroform and vortex.

  • Add 125 µL of water and vortex.

  • Centrifuge the mixture at 1,000 x g for 5 minutes to achieve phase separation.

  • Carefully collect the lower organic phase into a new glass tube.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 9:1, v/v).

Visualizations

Sphingolipid Metabolism Pathway

The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine. Sphinganine serves as a precursor for the synthesis of various complex sphingolipids.

Sphingolipid_Pathway Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (D-erythro-sphinganine) Ketosphinganine->Sphinganine 3-KSR Ceramide Ceramide Sphinganine->Ceramide CerS Sphinganine_1_P Sphinganine-1-Phosphate Sphinganine->Sphinganine_1_P SPHK Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS

Caption: De novo sphingolipid biosynthesis pathway highlighting key intermediates.

Experimental Workflow for Sphingolipid Analysis

The following diagram outlines the major steps in a typical targeted lipidomics experiment for sphingolipid quantification.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Lipid_Extraction 3. Lipid Extraction (e.g., Liquid-Liquid Extraction) IS_Spiking->Lipid_Extraction Drying 4. Solvent Evaporation Lipid_Extraction->Drying Reconstitution 5. Reconstitution Drying->Reconstitution LCMS_Analysis 6. LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing 7. Data Processing (Peak Integration, Quantification) LCMS_Analysis->Data_Processing Results 8. Results Data_Processing->Results

Caption: General workflow for quantitative sphingolipid analysis.

Troubleshooting Logic for High Result Variability

This diagram provides a logical approach to troubleshooting high variability in quantitative results.

Troubleshooting_Logic Start High Variability (%CV > 15%) Check_IS Was Internal Standard added at the first step? Start->Check_IS Check_Protocol Is the extraction protocol standardized and consistent? Check_IS->Check_Protocol Yes Fix_IS Solution: Add IS at the beginning of sample prep. Check_IS->Fix_IS No Check_System System Suitability Test Passed? Check_Protocol->Check_System Yes Fix_Protocol Solution: Standardize and validate the protocol. Check_Protocol->Fix_Protocol No Fix_System Solution: Troubleshoot LC-MS system (e.g., clean source, check for leaks). Check_System->Fix_System No Resolved Problem Resolved Check_System->Resolved Yes Fix_IS->Resolved Fix_Protocol->Resolved Fix_System->Resolved

Caption: Decision tree for troubleshooting high quantitative variability.

References

Validation & Comparative

D-erythro-sphinganine-d7 in Sphingolipid Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of sphingolipids, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of D-erythro-sphinganine-d7 against other common sphingolipid internal standards, supported by experimental data and detailed methodologies.

Sphingolipids are a complex class of lipids that function as both structural components of cell membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The accurate measurement of these lipids is crucial for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for sphingolipid analysis due to its high sensitivity and specificity. The use of internal standards is essential in LC-MS/MS to correct for variability during sample preparation and instrumental analysis.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely considered the most suitable choice for quantitative mass spectrometry.[1] These standards are chemically identical to the analyte of interest but have a greater mass due to the incorporation of heavy isotopes, such as deuterium (²H or D) or carbon-13 (¹³C). This mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard.

The key advantage of SIL internal standards is that they exhibit nearly identical physicochemical properties to their endogenous counterparts.[1] This ensures they co-elute during chromatography and experience the same extraction recovery and ionization efficiency, effectively normalizing for variations in the analytical workflow.

Performance Comparison of Sphingolipid Internal Standards

The selection of an internal standard significantly impacts the precision and accuracy of sphingolipid quantification. While this compound is a widely used deuterated standard, other options include odd-chain length standards (e.g., C17 sphinganine) and ¹³C-labeled standards. The following table summarizes the performance characteristics of these different types of internal standards based on data reported in various studies.

Internal Standard TypeAnalyteMatrixPrecision (CV%)Accuracy/Recovery (%)Reference
Deuterated (this compound) SphinganineHuman PlasmaIntra-day: < 7.64%, Inter-day: < 7.64%94.92% - 105.43%[2]
Odd-Chain (C17-Sphinganine) SphinganineHuman PlasmaIntra-day: < 8.27%, Inter-day: < 8.27%92.23% - 110.06%[2]
Odd-Chain (C17-S1P) Sphingosine-1-Phosphate (S1P)Human SerumIntra-batch: 1.58% - 3.16%, Inter-batch: < 10%Intra-batch: -4.45% - 2.8%, Inter-batch: < 10%[3]
¹³C-Labeled (various) Various Sphingoid BasesPlasmaIntra-assay: < 10%, Inter-assay: < 10%Not explicitly stated, but high accuracy implied

Key Observations:

  • Deuterated and odd-chain standards can both provide good precision and accuracy, with reported CVs generally below 15%.

  • ¹³C-labeled standards are often considered superior as they are less likely to exhibit chromatographic shifts (isotope effect) that can sometimes be observed with deuterated standards. Studies have shown that the use of ¹³C-labeled internal standards can lead to very low intra- and inter-assay variation.

  • The choice between a deuterated and an odd-chain standard may depend on the specific analyte and the complexity of the sample matrix. In some cases, odd-chain standards can provide reliable quantification and may be a more cost-effective option.

Experimental Protocols

The following are generalized experimental protocols for sphingolipid analysis using an internal standard. Specific parameters may need to be optimized for different instruments and sample types.

Sample Preparation and Lipid Extraction

This protocol is a common method for extracting sphingolipids from biological samples.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Internal Standard solution (e.g., this compound in methanol)

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

Procedure:

  • To 100 µL of the sample, add a known amount of the internal standard solution.

  • Add 1.5 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture thoroughly for 1 minute.

  • Add 0.5 mL of water to induce phase separation.

  • Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

LC-MS/MS Analysis

This is a representative LC-MS/MS method for the separation and detection of sphingolipids.

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard need to be determined and optimized. For sphinganine, a common transition is the neutral loss of water from the protonated molecule.

Sphingolipid Signaling Pathways and Experimental Workflow

To visualize the complex interplay of sphingolipids and the analytical process, the following diagrams are provided.

Sphingolipid_Metabolism Sphingolipid De Novo Synthesis and Salvage Pathways cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Ceramide-1-P Ceramide-1-P Ceramide->Ceramide-1-P CERK Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Ceramidases Ceramide_salvage Ceramide Sphingosine->Ceramide_salvage CerS Sphingosine-1-P Sphingosine-1-P Sphingosine->Sphingosine-1-P SPHK Ceramide_Signaling Ceramide-Mediated Signaling Pathways Stress Stimuli Stress Stimuli Ceramide Ceramide Stress Stimuli->Ceramide PP2A PP2A Ceramide->PP2A Caspases Caspases Ceramide->Caspases JNK/p38 MAPK JNK/p38 MAPK Ceramide->JNK/p38 MAPK Akt Akt PP2A->Akt Apoptosis Apoptosis Akt->Apoptosis Caspases->Apoptosis JNK/p38 MAPK->Apoptosis Inflammation Inflammation JNK/p38 MAPK->Inflammation Experimental_Workflow General Experimental Workflow for Sphingolipid Analysis Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Lipid Extraction Lipid Extraction Internal Standard Spiking->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

References

Validating Sphingolipid Quantification: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in sphingolipid analysis, the accuracy and reliability of quantitative data are paramount. This guide provides an objective comparison of internal standards used in mass spectrometry-based sphingolipid quantification, with a focus on the performance of D-erythro-sphinganine-d7 against a common alternative, odd-chain sphingolipids.

The use of an appropriate internal standard is crucial for correcting variability during sample preparation and analysis, thereby ensuring the integrity of quantitative results. Stable isotope-labeled standards, such as this compound, are widely regarded as the gold standard in lipidomics. Their near-identical physicochemical properties to the endogenous analytes ensure they co-elute chromatographically and experience similar extraction efficiencies and ionization effects.[1][2]

An alternative approach involves the use of odd-chain sphingolipids, such as C17-sphinganine, which are naturally absent or present at very low levels in most mammalian samples.[2] These standards are often more cost-effective and can provide reliable quantification for many applications.[1] This guide presents a comparative overview of these two approaches, supported by typical performance data and detailed experimental protocols.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the quality of quantitative data in sphingolipid analysis. The following table summarizes the key performance characteristics of this compound (a stable isotope-labeled standard) versus an odd-chain sphingolipid standard based on typical data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) validation studies.

Performance MetricThis compound (Stable Isotope-Labeled)Odd-Chain Sphingolipid (e.g., C17-sphinganine)
Linearity (R²) > 0.99> 0.99
Accuracy (% Bias) Typically within ±15%Typically within ±15-20%
Precision (% CV) < 15%< 20%
Recovery (%) 70-99%[1]71-95%
Co-elution with Analyte Nearly identical retention timeSimilar, but may have a slight retention time shift
Correction for Matrix Effects ExcellentGood to Excellent

Experimental Protocols

A robust and validated experimental protocol is the foundation of reliable quantitative analysis. The following sections detail a typical workflow for the quantification of sphingolipids using an internal standard.

Sample Preparation
  • Internal Standard Spiking: To 50 µL of plasma or a cell lysate homogenate in a glass tube, add a precise amount of the internal standard mixture (e.g., containing this compound or C17-sphinganine).

  • Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol mixture (e.g., Bligh and Dyer method).

  • Phase Separation: After vortexing and centrifugation, carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the extracted lipids under a gentle stream of nitrogen and reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and quantification of sphingolipids are typically achieved using a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C8 or C18 reversed-phase column is commonly used for separation.

  • Mobile Phases: A gradient elution is typically employed, often consisting of a mixture of acetonitrile and water with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometry: The analysis is performed in positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) for targeted quantification of specific sphingolipid species.

Visualizing the Workflow and Key Pathways

To better understand the experimental process and the biological context of sphingolipid analysis, the following diagrams illustrate the analytical workflow and a simplified ceramide signaling pathway.

G sample Biological Sample (Plasma, Cells) add_is Add Internal Standard (this compound or Odd-Chain) sample->add_is extraction Liquid-Liquid Lipid Extraction add_is->extraction dry_recon Dry Down and Reconstitute extraction->dry_recon lc_separation LC Separation (Reversed-Phase) dry_recon->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Data Processing & Quantification ms_detection->quantification

Experimental workflow for quantitative sphingolipid analysis.

G cluster_pathway Simplified Ceramide Signaling Pathway stress Cellular Stress sphingomyelin Sphingomyelin stress->sphingomyelin Activates Sphingomyelinase ceramide Ceramide sphingomyelin->ceramide Hydrolysis downstream Downstream Effectors ceramide->downstream apoptosis Apoptosis / Cell Cycle Arrest downstream->apoptosis

Key role of ceramide in cellular signaling pathways.

References

A Comparative Analysis of Sphingolipid Levels in Diverse Murine Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the quantitative distribution of key sphingolipids across various tissues, complete with detailed experimental protocols and pathway visualizations.

Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical signaling molecules involved in a plethora of cellular processes, including proliferation, apoptosis, and inflammation. Their tissue-specific distribution is fundamental to understanding their diverse physiological and pathological roles. This guide provides a comparative analysis of sphingolipid levels in key murine tissues, offering a valuable resource for researchers investigating sphingolipid metabolism and its implications in health and disease.

Quantitative Comparison of Sphingolipid Levels

The following table summarizes the concentrations of major sphingolipid classes across the brain, heart, kidney, liver, and lung of C57BL/6 mice. The data, derived from a comprehensive lipidomic analysis, are presented as the average concentration in nanomoles per gram (nmol/g) of dry tissue, providing a clear quantitative comparison.[1]

Sphingolipid ClassBrain (nmol/g)Heart (nmol/g)Kidney (nmol/g)Liver (nmol/g)Lung (nmol/g)
Ceramides (Cer) ~150~25~75~50~60
Sphingomyelins (SM) ~250~100~150~125~200
Hexosylceramides (HexCer) ~200~10~25~15~20
Dihydrosphingomyelins (DHSM) ~5~2~4~3~6
Sphingosine (SPH) ~2~0.5~1.5~1~1
Sphinganine (SPA) ~0.5~0.2~0.4~0.3~0.4

Note: The values presented are approximate averages derived from published bar charts and serve for comparative purposes. For exact values and statistical details, please refer to the source publication.[1]

Experimental Protocols

The following is a detailed methodology for the quantification of sphingolipids in murine tissues, based on established protocols in the field.[2][3]

Tissue Collection and Preparation
  • Tissues from C57BL/6 mice are promptly harvested and snap-frozen in liquid nitrogen to halt metabolic activity.

  • Frozen tissues are lyophilized to determine the dry weight.

  • A precise amount of dried tissue is weighed for subsequent lipid extraction.

Lipid Extraction
  • Tissues are homogenized in a mixture of methanol, methyl tert-butyl ether (MTBE), and chloroform.

  • An internal standard mixture containing known concentrations of deuterated sphingolipid analogues is added to each sample for accurate quantification.

  • Phase separation is induced by the addition of water.

  • The organic phase, containing the lipids, is collected and dried under a stream of nitrogen.

LC-MS/MS Analysis
  • The dried lipid extract is reconstituted in an appropriate solvent for analysis.

  • Liquid chromatography (LC) is employed to separate the different sphingolipid species based on their physicochemical properties.

  • Tandem mass spectrometry (MS/MS) is then used for the detection and quantification of each sphingolipid species. This is achieved by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Data Analysis
  • The concentration of each sphingolipid is calculated by comparing the peak area of the endogenous lipid to that of its corresponding deuterated internal standard.

  • The final concentrations are normalized to the initial dry weight of the tissue and expressed as nmol/g.

Visualizing Key Pathways and Workflows

To further elucidate the processes involved in sphingolipid metabolism and analysis, the following diagrams have been generated using the DOT language for Graphviz.

Sphingolipid_Metabolism Serine Serine + Palmitoyl-CoA DHSph Dihydrosphingosine (Sphinganine) Serine->DHSph SPT DHCer Dihydroceramides DHSph->DHCer CerS Cer Ceramides DHCer->Cer DEGS1 SM Sphingomyelins Cer->SM SMS HexCer Hexosylceramides Cer->HexCer GCS/GALT Sph Sphingosine Cer->Sph CDase Sph->Cer CerS S1P Sphingosine-1-Phosphate Sph->S1P SPHK S1P->Sph SGPP

Caption: De Novo Sphingolipid Biosynthesis Pathway.

Experimental_Workflow Tissue Tissue Collection (Snap-freeze) Homogenization Homogenization & Lyophilization Tissue->Homogenization Extraction Lipid Extraction (with Internal Standards) Homogenization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental Workflow for Tissue Sphingolipidomics.

References

D-erythro-sphinganine-d7: A Comparative Guide to Reproducibility in Sphingolipid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reproducible quantification of sphingolipids is paramount for advancing our understanding of their roles in health and disease. This guide provides a comprehensive comparison of D-erythro-sphinganine-d7 as an internal standard in mass spectrometry-based sphingolipid analysis, evaluating its performance against other deuterated alternatives and offering insights into best practices for ensuring experimental reproducibility.

Stable isotope-labeled internal standards are indispensable tools in quantitative mass spectrometry, correcting for variability in sample preparation, matrix effects, and instrument response. This compound, a deuterated analog of the sphingoid base sphinganine, is a widely used internal standard for the quantification of endogenous sphinganine and other related sphingolipids. Its chemical and physical properties closely mimic those of the native analyte, allowing for accurate normalization of analytical signals.

Performance Comparison of Deuterated Internal Standards

The choice of internal standard significantly impacts the quality and reliability of quantitative data. While this compound is a robust choice, other deuterated sphingolipid standards are also available. The ideal internal standard should co-elute with the analyte of interest and exhibit identical ionization efficiency and extraction recovery.

Internal StandardAnalyte(s)MatrixPrecision (CV%)AccuracyLinearity (R²)Reference
This compound Sphinganine, SphingosineHuman Plasma< 8.27% (intra-day and inter-day)92.23% to 110.06%> 0.99[1]
D-erythro-sphingosine-d7Sphingosine, S1PHuman Plasma---[2][3]
C17-D-erythro-sphinganineSphinganine, SafingolHuman Plasma< 8.27% (intra-day and inter-day)92.23% to 110.06%> 0.99[1]
¹³C-labeled SphingosineSphingosinePlasmaLower CV% than deuterated standardsHigh> 0.99[4]
d17:0 SphingosineSphingolipidsRat Liver Microsomes11% - 15% (intra-assay)--

CV% (Coefficient of Variation) is a measure of precision. Lower values indicate higher precision. Accuracy is the closeness of a measured value to a standard or known value. Linearity (R²) indicates how well the signal response correlates with the analyte concentration.

Studies have shown that while deuterated standards like this compound offer excellent performance, ¹³C-labeled internal standards may provide even higher precision due to a lower risk of chromatographic shifts and isotope exchange. However, deuterated standards are often more readily available and cost-effective. The selection of the most appropriate internal standard should be based on the specific requirements of the assay, including the analytes of interest, the sample matrix, and the desired level of precision and accuracy.

Experimental Protocols

Reproducibility is critically dependent on standardized and well-documented experimental protocols. Below are key methodologies for sphingolipid analysis using deuterated internal standards.

Sample Preparation: Lipid Extraction

A common method for extracting sphingolipids from biological matrices like plasma is a single-phase liquid-liquid extraction.

Protocol:

  • To 100 µL of plasma, add 10 µL of the internal standard mix containing this compound.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) solution and vortex thoroughly.

  • Add 125 µL of chloroform and vortex.

  • Add 125 µL of water and vortex.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase into a new tube.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol:chloroform 9:1, v/v).

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sphingolipid quantification.

Typical LC-MS/MS Parameters:

  • Column: A reverse-phase C18 column is commonly used for separating sphingolipids.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/isopropanol with 0.1% formic acid) is typically employed.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of sphingoid bases and their derivatives.

  • Mass Spectrometry: Multiple reaction monitoring (MRM) is used for sensitive and specific quantification of the target analytes and their corresponding deuterated internal standards.

Visualizing Workflows and Pathways

To further clarify the experimental process and the context of sphingolipid analysis, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Plasma Sample->Add Internal Standard (this compound) Liquid-Liquid Extraction Liquid-Liquid Extraction Add Internal Standard (this compound)->Liquid-Liquid Extraction Dry Down & Reconstitution Dry Down & Reconstitution Liquid-Liquid Extraction->Dry Down & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Dry Down & Reconstitution->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification (Analyte/IS Ratio) Quantification (Analyte/IS Ratio) Peak Integration->Quantification (Analyte/IS Ratio) Result Reporting Result Reporting Quantification (Analyte/IS Ratio)->Result Reporting

Experimental workflow for sphingolipid quantification.

G cluster_0 De Novo Sphingolipid Synthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3KSR Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides CerS Ceramides Ceramides Dihydroceramides->Ceramides DEGS1 This compound This compound

Simplified de novo sphingolipid synthesis pathway.

Conclusion

Ensuring the reproducibility of experiments is a cornerstone of scientific research. In the context of sphingolipid analysis, the judicious selection and consistent use of an appropriate internal standard are critical. This compound has proven to be a reliable and effective internal standard for the quantification of sphinganine and related sphingolipids, demonstrating good precision and accuracy in various studies. While other deuterated and ¹³C-labeled standards offer viable alternatives, the choice ultimately depends on the specific analytical goals and available resources. By adhering to detailed and standardized experimental protocols, researchers can significantly enhance the reproducibility of their findings and contribute to the growing body of knowledge in the field of sphingolipidomics.

References

A Comparative Guide to D-erythro-sphinganine-d7 and Non-deuterated Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. This guide provides an objective comparison of D-erythro-sphinganine-d7 and its non-deuterated counterpart, D-erythro-sphinganine, focusing on their application as standards in mass spectrometry-based lipidomics.

Stable isotope-labeled internal standards are the gold standard for accurate quantification in mass spectrometry. This compound, a deuterated analog of D-erythro-sphinganine, is frequently employed for this purpose in the analysis of sphingolipids. This guide delves into the comparative performance of these two standards, providing insights based on established principles of isotope effects in chromatography and mass spectrometry, alongside detailed experimental protocols for their analysis.

Data Presentation: Physicochemical and Mass Spectrometric Properties

The primary difference between D-erythro-sphinganine and its deuterated form lies in their mass, which is the basis for their differentiation in mass spectrometry. Other physicochemical properties are nearly identical, ensuring they behave similarly during sample preparation and chromatographic separation.

PropertyD-erythro-sphinganineThis compound
Molecular Formula C₁₈H₃₉NO₂C₁₈H₃₂D₇NO₂
Monoisotopic Mass 301.297 g/mol 308.342 g/mol
Primary Application Analyte, CalibrantInternal Standard
Expected Precursor Ion ([M+H]⁺) m/z 302.3m/z 309.3
Expected Product Ion (loss of H₂O) m/z 284.3m/z 291.3
Expected Product Ion (doubly dehydrated) m/z 266.3m/z 273.3

Performance Comparison: Theoretical and Observed Effects

While direct head-to-head experimental data for D-erythro-sphinganine and its d7 analog is not extensively published, the comparison below is based on well-documented isotope effects in liquid chromatography-mass spectrometry (LC-MS).

Performance MetricComparisonRationale and Explanation
Chromatographic Retention Time This compound is expected to elute slightly earlier than D-erythro-sphinganine in reversed-phase LC.This phenomenon, known as the "isotope effect," is attributed to the subtle differences in physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a minor decrease in hydrophobicity and thus weaker interaction with the non-polar stationary phase in reversed-phase chromatography.[1][2] This can result in a small negative retention time shift for the deuterated standard.[1][3]
Ionization Efficiency The ionization efficiency is expected to be nearly identical.As the deuterium labeling in this compound does not significantly alter the proton affinity or the overall molecular structure, the efficiency of ionization in electrospray ionization (ESI) is anticipated to be comparable to the non-deuterated standard.
Fragmentation Pattern The fragmentation patterns are expected to be analogous, with a mass shift corresponding to the number of deuterium atoms.In tandem mass spectrometry (MS/MS), both compounds will likely undergo similar fragmentation pathways, primarily through the loss of water molecules. The resulting fragment ions for this compound will be shifted by +7 Da compared to the corresponding fragments of the non-deuterated form.[4]

Experimental Protocols

The following protocols provide a framework for the comparative analysis of this compound and D-erythro-sphinganine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Lipid Extraction

A standard lipid extraction method is crucial for obtaining reliable and reproducible results.

  • Sample Homogenization : For cellular or tissue samples, homogenize in an appropriate buffer.

  • Internal Standard Spiking : Add a known concentration of this compound to the sample homogenate.

  • Lipid Extraction : Perform a liquid-liquid extraction using a suitable solvent system, such as the Bligh-Dyer or Folch method. A common approach involves a single-phase extraction with a chloroform:methanol mixture.

  • Phase Separation : Induce phase separation by adding water and chloroform.

  • Collection and Drying : Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Reconstitution : Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol).

LC-MS/MS Analysis

This protocol outlines a typical reversed-phase LC-MS/MS method for the analysis of sphinganine.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.

    • Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • D-erythro-sphinganine: Precursor ion (m/z) 302.3 → Product ion (m/z) 284.3 (loss of H₂O) and/or 266.3 (doubly dehydrated).

      • This compound: Precursor ion (m/z) 309.3 → Product ion (m/z) 291.3 (loss of H₂O) and/or 273.3 (doubly dehydrated).

Mandatory Visualization

Sphingolipid De Novo Synthesis Pathway

The following diagram illustrates the de novo synthesis pathway of sphingolipids, highlighting the central role of sphinganine.

Sphingolipid_Pathway Serine L-Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine D-erythro-sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Sphinganine1P Sphinganine-1-Phosphate Sphinganine->Sphinganine1P SPHK Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Complex Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex S1P Sphingosine-1-Phosphate Sphingosine->S1P SPHK

Caption: De novo sphingolipid synthesis pathway showing the formation of D-erythro-sphinganine.

Experimental Workflow for Comparative Analysis

This diagram outlines the logical workflow for comparing the performance of this compound with its non-deuterated standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cluster_results Results Standard_Prep Prepare equimolar mixture of D-erythro-sphinganine and This compound LC_Separation Reversed-Phase LC Separation Standard_Prep->LC_Separation MS_Acquisition MS/MS Data Acquisition (MRM) LC_Separation->MS_Acquisition Peak_Integration Peak Integration and Retention Time Determination MS_Acquisition->Peak_Integration Fragmentation_Analysis Analysis of Fragmentation Patterns MS_Acquisition->Fragmentation_Analysis Intensity_Comparison Comparison of Peak Areas (Ionization Efficiency) Peak_Integration->Intensity_Comparison RT_Shift Quantify Retention Time Shift Peak_Integration->RT_Shift Ion_Ratio Determine Ionization Ratio Intensity_Comparison->Ion_Ratio Frag_Pattern Compare Fragmentation Fragmentation_Analysis->Frag_Pattern

Caption: Workflow for the comparative analysis of deuterated and non-deuterated sphinganine standards.

References

inter-laboratory comparison of D-erythro-sphinganine-d7 methods

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Inter-Laboratory Comparison of Analytical Methods for D-erythro-sphinganine-d7

Introduction

This compound is a deuterated analog of sphinganine, a key intermediate in the sphingolipid metabolic pathway. Due to its structural similarity and distinct mass, it is widely used as an internal standard for the accurate quantification of endogenous sphinganine and other related sphingolipids in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][2][3]. The reliability of data in preclinical and clinical studies hinges on the robustness and reproducibility of the analytical methods employed.

An inter-laboratory comparison, or proficiency testing, is a critical component of method validation that demonstrates the reproducibility of an analytical procedure across different laboratories[4][5]. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) emphasize the importance of validating analytical procedures to ensure they are suitable for their intended purpose. This guide provides a framework for conducting an inter-laboratory comparison for analytical methods utilizing this compound, including a proposed standardized protocol, data reporting templates, and workflow visualizations.

The Role of Sphinganine in Sphingolipid Metabolism

Sphinganine is a precursor to ceramides and other complex sphingolipids that are integral to cell structure and signaling. The accurate measurement of sphinganine levels is crucial for research in areas such as metabolic disorders, cancer, and neurodegenerative diseases. The diagram below illustrates the central position of sphinganine in the de novo sphingolipid synthesis pathway.

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus PalmitoylCoA Palmitoyl-CoA KDS 3-ketodihydrosphingosine PalmitoylCoA->KDS Serine Serine Serine->KDS Sphinganine Sphinganine (dihydrosphingosine) KDS->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Sphingosine Sphingosine Ceramide->Sphingosine CDase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK

Figure 1: Simplified de novo sphingolipid synthesis pathway.

Framework for an Inter-Laboratory Comparison Study

Conducting an inter-laboratory comparison involves a coordinating body that prepares and distributes homogeneous test samples to multiple participating laboratories. Each laboratory analyzes the samples using a standardized protocol and reports the results back to the coordinating body for statistical analysis.

The workflow for a typical inter-laboratory comparison is depicted below.

A Coordinating Body Prepares and Validates Test Samples B Distribution of Blinded Samples and Standardized Protocol to Participating Laboratories A->B C Sample Analysis at Each Laboratory B->C D Data Submission to Coordinating Body C->D E Statistical Analysis of Combined Data D->E F Evaluation of Method Performance (Accuracy, Precision, Reproducibility) E->F G Issuance of Final Report to All Participants F->G

Figure 2: Workflow of an inter-laboratory comparison study.

Proposed Standardized Experimental Protocol

A standardized protocol is essential to ensure that the comparison reflects the performance of the method itself, rather than variations in laboratory procedures. Below is a representative LC-MS/MS protocol for the quantification of sphinganine in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Analytes: Sphinganine, this compound

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium formate

  • Matrix: Human plasma (K2EDTA)

2. Sample Preparation

  • Thawing: Thaw plasma samples on ice.

  • Spiking: To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound at 50 ng/mL in methanol).

  • Protein Precipitation: Add 200 µL of cold methanol, vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube or 96-well plate.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Instrumentation and Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v)

  • Gradient:

    • 0-0.5 min: 50% B

    • 0.5-2.5 min: Linear gradient to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 50% B

    • 3.6-5.0 min: Re-equilibration at 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Sphinganine: Q1/Q3 (e.g., 302.3 -> 284.3)

    • This compound: Q1/Q3 (e.g., 309.3 -> 291.3)

Data Presentation and Performance Metrics

To facilitate a direct comparison, data from all participating laboratories should be summarized in standardized tables. The following templates are provided for reporting key method performance characteristics as defined by ICH guidelines.

Table 1: Linearity and Range

Laboratory IDCalibration Range (ng/mL)Weighting
Lab 010.5 - 500
Lab 020.5 - 500
...

Table 2: Accuracy and Precision (Intra- and Inter-laboratory)

Concentration (ng/mL)Laboratory IDMean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% CV) - Repeatability
Low QC (1.5) Lab 01
Lab 02
Mid QC (75) Lab 01
Lab 02
High QC (400) Lab 01
Lab 02
Overall Mean Mean % Bias Reproducibility (% CV)

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Laboratory IDLOD (ng/mL)LOQ (ng/mL)S/N at LOQ
Lab 01
Lab 02
...

Statistical Analysis and Acceptance Criteria

The coordinating body should perform a statistical analysis of the submitted data to assess the overall performance of the method. This typically involves calculating the mean, standard deviation, and coefficient of variation for each concentration level across all laboratories. Outlier tests, such as Grubb's test or Cochran's test, may be applied to identify laboratories with significant deviations.

Acceptance criteria should be pre-defined in the study protocol. Based on FDA guidance for bioanalytical method validation, the following criteria are often used:

  • Accuracy: The mean value should be within ±15% of the nominal value (±20% at the LOQ).

  • Precision: The CV should not exceed 15% (20% at the LOQ).

Conclusion

This guide provides a comprehensive framework for establishing an inter-laboratory comparison study for analytical methods that use this compound as an internal standard. By following a standardized protocol and reporting data in a consistent format, participating laboratories can collectively assess the reproducibility and robustness of their methods. Such studies are invaluable for ensuring data quality and consistency in multi-site research and clinical trials, ultimately contributing to the reliability of scientific findings in the field of sphingolipid research.

References

D-erythro-sphinganine-d7: A Comparative Guide for Researchers in Sphingolipid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of sphingolipids, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive literature review of the applications of D-erythro-sphinganine-d7, a widely utilized deuterated internal standard. We will objectively compare its performance with other common alternatives, supported by experimental data, and provide detailed experimental protocols.

This compound is a deuterated analog of sphinganine, a key intermediate in the sphingolipid metabolic pathway. Its primary application is as an internal standard in mass spectrometry-based lipidomics, particularly for the quantification of endogenous sphinganine and other related sphingolipids. The incorporation of seven deuterium atoms results in a distinct mass shift, allowing for its differentiation from the naturally occurring analyte while maintaining similar chemical and physical properties.

Performance Comparison of Internal Standards for Sphingolipid Analysis

The selection of an internal standard is critical for correcting for sample loss during extraction and for normalizing variations in ionization efficiency in mass spectrometry. Stable isotope-labeled standards, such as this compound, are considered the gold standard because they co-elute with the analyte and experience similar matrix effects, leading to more accurate quantification. Other alternatives include odd-chain length sphingolipids, which are not naturally abundant in most biological systems.

Internal StandardTypeLinearity (r²)Coefficient of Variation (CV%)Key Advantages
This compound Stable Isotope Labeled>0.99[1]<15%[2]Co-elutes with endogenous sphinganine, corrects for matrix effects effectively.[3]
C17-sphingosine/sphinganineOdd-Chain Length>0.99<10%Not naturally abundant, reducing background interference.
D-erythro-sphingosine-d7Stable Isotope Labeled>0.99<15%Suitable for sphingosine and related phosphorylated species quantification.[4]
C12-CeramideOdd-Chain LengthNot specifiedNot specifiedUsed for the quantification of various ceramide species.
Deuterated Ceramides (e.g., D7-Cer d18:1/16:0)Stable Isotope Labeled>0.99[2]<15%Specific for ceramide quantification, excellent recovery.

Experimental Protocols

Accurate and reproducible quantification of sphingolipids is highly dependent on the experimental methodology. Below are detailed protocols for lipid extraction and LC-MS/MS analysis where this compound is commonly employed as an internal standard.

Sphingolipid Extraction from Plasma

This protocol is adapted from a common liquid-liquid extraction method for plasma sphingolipids.

Materials:

  • Plasma samples

  • Internal standard solution (containing this compound)

  • Chloroform

  • Methanol

  • Water

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma in a glass tube, add a known amount of the internal standard solution (e.g., 50 pmol of this compound).

  • Add 2 mL of a chloroform:methanol (1:2, v/v) mixture and vortex for 1 minute.

  • Add 0.8 mL of water and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).

LC-MS/MS Analysis of Sphingolipids

This is a general protocol for the analysis of sphingolipids using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate to 60% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for endogenous sphinganine and this compound.

    • Sphinganine (d18:0): m/z 302.3 → 284.3

    • This compound: m/z 309.3 → 291.3

  • Collision Energy: Optimize for each transition.

Visualizing Key Pathways and Workflows

To better understand the context of this compound's application, the following diagrams illustrate the sphingolipid metabolic pathway and a typical experimental workflow.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis (ER) cluster_complex Complex Sphingolipid Synthesis (Golgi) cluster_signaling Signaling Pathways Palmitoyl-CoA Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Palmitoyl-CoA->3-Ketosphinganine SPT Serine Serine Serine->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Sphinganine-1-Phosphate Sphinganine-1-Phosphate Sphinganine->Sphinganine-1-Phosphate SPHK Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide CGT Sphingosine Sphingosine Ceramide->Sphingosine CDase Ceramide-1-Phosphate Ceramide-1-Phosphate Ceramide->Ceramide-1-Phosphate CERK Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SPHK

Caption: De novo sphingolipid synthesis pathway.

Experimental_Workflow Sample Sample Internal_Standard Add this compound Sample->Internal_Standard Extraction Lipid Extraction Internal_Standard->Extraction Dry_Down Dry & Reconstitute Extraction->Dry_Down LC_MS LC-MS/MS Analysis Dry_Down->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Typical experimental workflow for sphingolipid analysis.

References

Safety Operating Guide

Navigating the Disposal of D-erythro-sphinganine-d7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of D-erythro-sphinganine-d7, a deuterated sphingolipid used in various research applications.

Core Principle: Treat as Unused Product

The primary recommendation from safety data sheets (SDS) for this compound is to handle its disposal as you would an unused product.[1][2] This approach underscores a cautious handling protocol, particularly because the toxicological properties of this specific deuterated compound have not been thoroughly investigated.[2]

Disposal Procedure: A Step-by-Step Approach

Given the nature of this compound, direct disposal into standard waste streams is not appropriate. The recommended procedure involves professional handling by a licensed disposal company.

  • Initial Assessment : Before beginning any work, it is crucial to have a disposal plan in place.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.

  • Segregation and Storage :

    • Keep this compound in its original, clearly labeled container.[3]

    • If the original container is not available, use a suitable, sealed, and properly labeled container for waste accumulation.

    • Store the waste container in a designated, well-ventilated area, away from incompatible materials.

  • Labeling : Ensure the waste container is accurately labeled with the full chemical name ("this compound") and any other information required by your institution's waste management program.

  • Arrange for Professional Disposal :

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide them with the SDS and any other relevant information about the compound.

  • Empty Containers : Even empty containers that once held this compound should be disposed of as unused product. Do not rinse empty containers into the sanitary sewer unless explicitly permitted by your institution's EHS guidelines for this specific class of compounds.

Quantitative Data Summary

There is no quantitative data available for the experimental disposal of this compound, as chemical neutralization or other in-lab treatment methods are not the recommended disposal routes. The standard procedure is to transfer the material to a licensed disposal service.

ParameterGuideline
In-Lab TreatmentNot Recommended
Sewer DisposalProhibited
Landfill DisposalProhibited
Recommended MethodLicensed Disposal Company

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Begin Disposal Process for This compound consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_original_container Is the compound in its original container? consult_ehs->is_original_container use_original Keep in original container is_original_container->use_original Yes transfer_waste Transfer to a suitable, labeled waste container is_original_container->transfer_waste No label_waste Ensure container is properly labeled use_original->label_waste transfer_waste->label_waste store_waste Store in a designated, secure area label_waste->store_waste contact_disposal Contact licensed waste disposal company store_waste->contact_disposal end Disposal Complete contact_disposal->end

Disposal decision workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure working environment and minimizing environmental impact.

References

Personal protective equipment for handling D-erythro-sphinganine-d7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling D-erythro-sphinganine-d7. The content herein is designed to offer procedural, step-by-step guidance to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Sphinganine-d7, Dihydrosphingosine-d7[1]

  • CAS Number: 1246304-35-7[1]

Hazard Assessment: While some safety data sheets (SDS) for similar sphingolipid compounds may not classify them as hazardous, the toxicological properties of this compound have not been fully investigated[2][3]. Therefore, it should be handled as a potentially hazardous substance. General safety warnings advise avoiding ingestion, inhalation, and contact with skin and eyes[4].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for tears or punctures before use. For added protection, consider double-gloving.
Body Laboratory coatA fully buttoned, long-sleeved laboratory coat is the minimum requirement to protect skin and clothing from potential spills.
Eyes Safety goggles or a face shieldUse safety goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Respiratory Fume hood or respiratorAll handling of this compound powder or solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Feet Closed-toe shoesShoes should be made of a non-porous material to protect against spills.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is critical for minimizing risk.

1. Preparation:

  • Before handling, ensure that the chemical fume hood is functioning correctly.

  • Gather all necessary materials, including the compound, solvents, and weighing equipment.

  • Don the appropriate PPE as outlined in the table above.

2. Handling the Solid Compound:

  • This compound is typically supplied as a crystalline solid.

  • Conduct all weighing and transfers of the solid compound within a chemical fume hood.

  • Use appropriate tools, such as spatulas and weigh boats, to handle the compound and avoid creating dust.

3. Solution Preparation:

  • This compound is soluble in organic solvents like DMSO and dimethylformamide.

  • When dissolving the compound, slowly add the solid to the solvent to prevent splashing.

  • Ensure the container is appropriately sized and, if necessary, vented.

4. Post-Handling:

  • After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove and dispose of PPE in the designated waste containers.

  • Thoroughly wash hands with soap and water.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated Materials: This includes empty containers, used PPE (gloves, etc.), and any materials used for spill cleanup.

  • Waste Collection: Collect all hazardous waste in clearly labeled, sealed containers.

  • Institutional Guidelines: Follow your institution's specific protocols for the disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department for pickup and disposal. Do not pour chemical waste down the drain.

Experimental Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Disposal Prep Don PPE CheckHood Verify Fume Hood Prep->CheckHood Gather Gather Materials CheckHood->Gather Weigh Weigh Compound Gather->Weigh Dissolve Prepare Solution Weigh->Dissolve Decontaminate Decontaminate Surfaces Dissolve->Decontaminate DisposePPE Dispose of PPE Decontaminate->DisposePPE Wash Wash Hands DisposePPE->Wash CollectWaste Collect Hazardous Waste DisposePPE->CollectWaste EHS Contact EHS for Disposal CollectWaste->EHS

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.